molecular formula C23H26ClNO B1662117 ZM39923 hydrochloride CAS No. 1021868-92-7

ZM39923 hydrochloride

カタログ番号: B1662117
CAS番号: 1021868-92-7
分子量: 367.9 g/mol
InChIキー: NJTUORMLOPXPBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZM 39923 is an inhibitor of JAK3 (IC50 = 79 nM) that less potently inhibits epidermal growth factor receptor, JAK1, and cyclin-dependent kinase 4 (IC50s = 2.4, 40, and 10 µM, respectively). In the absence of the reducing agent dithiothreitol, ZM 39923 also inhibits human tissue transglutaminase 2 (TGM2) and the transglutaminase Factor XIIIa (IC50s= 10 and 25 nM, respectively). It breaks down in neutral buffer to form ZM 449829, which is also an inhibitor of JAK3, TGM2, and Factor XIIIa.>ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase. IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase.

特性

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUORMLOPXPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017077
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58753-54-1, 1021868-92-7
Record name ZM 39923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZM39923 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZM39923 hydrochloride is a small molecule inhibitor primarily recognized for its potent activity against Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2).[1][2] A critical aspect of its pharmacology is that ZM39923 acts as a prodrug, chemically converting to its active metabolite, ZM449829, in neutral buffer conditions.[2][3][4] This conversion is fundamental to its biological activity in cellular assays. The compound's dual inhibitory profile allows for the modulation of the JAK-STAT signaling pathway, crucial for immune cell function, and the enzymatic activity of TGM2, an enzyme implicated in various cellular processes including apoptosis and matrix stabilization. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and standardized experimental protocols.

Core Mechanism of Action

Prodrug Conversion

This compound is not intrinsically the primary active agent. In aqueous solutions at neutral pH, it undergoes a chemical transformation to form the active inhibitor, ZM449829.[2] This breakdown occurs with a half-life of approximately 36 minutes at 25°C and a pH of 7.43.[4] This property is a crucial consideration for experimental design, as the biological effects observed when using ZM39923 are largely attributable to ZM449829.[3][5]

G ZM39923 ZM39923 HCl (Prodrug) Active_Metabolite ZM449829 (Active Inhibitor) ZM39923->Active_Metabolite Chemical Transformation (t½ = 36 min, pH 7.4)

Caption: Prodrug conversion of this compound.

Inhibition of Janus Kinase 3 (JAK3)

The primary molecular target for the active form of ZM39923 is JAK3, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[6] JAK3 is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokine receptors.[7][8]

Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate tyrosine residues on the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[9] By inhibiting the kinase activity of JAK3, ZM39923 (via ZM449829) blocks this phosphorylation cascade, thereby disrupting cytokine signaling, which can suppress the proliferation and activation of immune cells like T-lymphocytes.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation Inhibitor ZM39923 / ZM449829 Inhibitor->JAK3 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Inhibition of Tissue Transglutaminase (TGM2)

In addition to its effects on JAK3, ZM39923 is a potent inhibitor of human tissue transglutaminase (TGM2), an enzyme with diverse biological functions.[1][5] It acts directly on the Ca²⁺ activated form of TGM2.[1] The inhibitory effect on TGM2 is significantly reduced in the presence of reducing agents like dithiothreitol (B142953) (DTT), suggesting a potential interaction with cysteine residues in the enzyme's active site.[3][5] In the absence of calcium, the inhibition of TGM2 by ZM39923 is reversible.[5]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been characterized against a panel of kinases and enzymes. The data is summarized below. Note that pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration.

Target EnzymepIC₅₀IC₅₀Reference(s)
JAK3 7.179 nM[1][2][4]
TGM2 -10 nM[1][2][5]
Factor XIIIa -25 nM[2]
EGFR 5.62.4 µM[1][2]
JAK1 4.440 µM[1][2]
CDK4 < 5.010 µM[1][2]
Lck < 5.0> 10 µM[1]

Note: IC₅₀ values for TGM2 and Factor XIIIa were determined in the absence of DTT.

Experimental Protocols

In Vitro Kinase Assay for Determining JAK3 Inhibition (General Protocol)

In vitro kinase assays are essential for quantifying the inhibitory potency (IC₅₀) of compounds against a specific kinase.[10][11] The following outlines a typical workflow based on quantifying ADP production, a universal product of kinase reactions.[6]

Principle: The assay measures the amount of ADP produced during the kinase reaction. This is achieved by converting the ADP to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase enzyme. The signal intensity is inversely proportional to the kinase inhibition.

Materials:

  • Recombinant human JAK3 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[9]

  • Adenosine triphosphate (ATP)

  • This compound (or other test inhibitor)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Kinase Reaction: a. Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate. b. Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well. The final ATP concentration should be at or near the Km for JAK3.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[6]

  • Signal Generation: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the ADP to ATP and generate the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Serial Dilution of ZM39923 in DMSO a1 Dispense Compound/DMSO into 384-well plate p1->a1 p2 Prepare Reagent Mixes (Enzyme, Substrate, ATP) a2 Add JAK3 Enzyme p2->a2 a3 Initiate Reaction with Substrate/ATP Mix p2->a3 a1->a2 a2->a3 a4 Incubate at RT (e.g., 60 min) a3->a4 d1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) a4->d1 d2 Generate Luminescent Signal (Add Kinase Detection Reagent) d1->d2 d3 Read Luminescence on Plate Reader d2->d3 an1 Calculate % Inhibition d3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Determine IC50 Value an2->an3

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion

This compound serves as a valuable research tool for investigating cellular pathways regulated by JAK3 and TGM2. Its primary mechanism involves conversion to the active metabolite ZM449829, which potently and selectively inhibits JAK3, thereby modulating the JAK-STAT signaling cascade. Concurrently, it exhibits potent, DTT-sensitive inhibition of TGM2. A thorough understanding of its prodrug nature and dual-target profile is essential for the accurate design and interpretation of experiments in immunology, oncology, and cell biology research.

References

ZM39923 Hydrochloride: A Technical Guide to its JAK3 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core inhibitory activity of ZM39923 hydrochloride on Janus kinase 3 (JAK3). It provides a comprehensive overview of its potency, selectivity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to this compound

This compound is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2] Due to its targeted action, ZM39923 has been investigated as a tool compound for studying the role of JAK3 in immune responses and as a potential therapeutic agent for autoimmune disorders.

An important characteristic of ZM39923 is its nature as a prodrug. In neutral buffer conditions (pH 7.43, 25°C), it undergoes degradation with a half-life of approximately 36 minutes to form the active metabolite ZM449829.[1][2] This active form exhibits a similar inhibitory profile against JAK3.[3][4]

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency of this compound has been quantified against JAK3 and a panel of other kinases to assess its selectivity. The data, presented in pIC50 and IC50 values, is summarized in the tables below. A higher pIC50 value indicates greater potency.

Table 1: Inhibitory Potency of this compound against Various Kinases

Target KinasepIC50IC50 (nM)
JAK3 7.1 [1][2][5][6][7][8]79 [7][9][10]
JAK14.4[1][2][4]40,000[9]
EGFR5.6[1][2]2,400[9]
CDK4< 5.0[1][2]> 10,000[9]

Table 2: Inhibitory Potency against Other Targets

TargetIC50 (nM)Conditions
TGM210[5][6][8]-
Factor XIIIa25[9]In the absence of DTT

The data clearly indicates that this compound is a potent inhibitor of JAK3 with significant selectivity over other kinases such as JAK1, EGFR, and CDK4.[1][2][9]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK3 plays a crucial role in the Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway, which is initiated by the binding of cytokines to their receptors. ZM39923 exerts its inhibitory effect by blocking the ATP-binding site of JAK3, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the signaling cascade ultimately inhibits the transcription of target genes involved in immune cell proliferation and differentiation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition by ZM39923 cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Activates JAK3_active JAK3 (Active) (Phosphorylated) JAK3_inactive->JAK3_active Autophosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylates STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active Dimer STAT Dimer STAT_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Initiates ZM39923 ZM39923 HCl ZM39923->JAK3_inactive Inhibits Experimental_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prep_Reagents Prepare Reagents: - ZM39923 dilutions - JAK3 enzyme - Substrate/ATP mix Start->Prep_Reagents Plate_Setup Assay Plate Setup: 1. Add inhibitor/DMSO 2. Add JAK3 enzyme 3. Add Substrate/ATP mix Prep_Reagents->Plate_Setup Incubate_Reaction Incubate at Room Temperature (60 minutes) Plate_Setup->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at Room Temperature (40 minutes) Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at Room Temperature (30 minutes) Generate_Signal->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value Read_Plate->Data_Analysis End End Data_Analysis->End

References

ZM39923 Hydrochloride: A Potent Dual Inhibitor of Transglutaminase 2 and JAK3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a small molecule initially identified as a potent and selective inhibitor of Janus kinase 3 (JAK3)[1][2][3][4]. Subsequent research has revealed its highly potent inhibitory activity against tissue transglutaminase (TGM2), a multifunctional enzyme implicated in a wide range of cellular processes and diseases[1][3][5]. This dual inhibitory profile makes this compound a valuable research tool for investigating the roles of both TGM2 and JAK3 in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders[5][6][7]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its use in TGM2 and JAK3-related research.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

PropertyValueReference
Molecular Formula C₂₃H₂₅NO·HCl[2][8]
Molecular Weight 367.91 g/mol [2][8]
CAS Number 1021868-92-7[2][8]
Appearance Powder[8]
Solubility Soluble in DMSO (up to 100 mM) and Ethanol[2][6]
Storage Desiccate at +4°C[2]

Note: this compound is known to be unstable in neutral buffer solutions, where it breaks down to form its active metabolite, ZM449829. At pH 7.43 and 25°C, the half-life of ZM39923 is approximately 36 minutes. This instability should be considered when designing and interpreting experiments.[2][4]

Mechanism of Action

TGM2 Inhibition

This compound is a potent, reversible inhibitor of the Ca²⁺-activated form of TGM2.[1][6] TGM2, or tissue transglutaminase, is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[9][10] Its primary enzymatic activity involves the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, leading to protein cross-linking.[10][11] TGM2 is also involved in other cellular functions, including signal transduction as a G-protein, and has been implicated in the pathogenesis of various diseases such as celiac disease, neurodegenerative disorders, and cancer.[5][6][10]

The inhibitory effect of ZM39923 on TGM2 is significantly influenced by the presence of reducing agents. In the presence of 10 mM dithiothreitol (B142953) (DTT), the inhibitory potency of ZM39923 is reduced by approximately 300-fold, suggesting a thiol-dependent mechanism of inhibition.[5][6]

JAK3 Inhibition

This compound was originally developed as a selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2][3][4] JAKs are crucial components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. ZM39923 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK3 enzyme.[5][12]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against TGM2 and various kinases has been determined in several studies. The following tables summarize the key quantitative data.

Table 1: TGM2 Inhibitory Activity

ParameterValueConditionsReference
IC₅₀ 10 nMPurified human TGM2[1][3][5]
IC₅₀ 25 nMCross-linking activity, no DTT[6][8]
IC₅₀ 10 µMCross-linking activity, with DTT[6][8]

Table 2: Kinase Inhibitory Activity

Target KinasepIC₅₀IC₅₀Reference
JAK3 7.179 nM[1][2][3][4]
EGFR 5.62.4 µM[1][2][4]
JAK1 4.440 µM[1][2][4]
CDK4 < 5.0> 10 µM[1][2][4]
Lck < 5.0-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available TGM2 assay kits and is suitable for determining the IC₅₀ of this compound.

Materials:

  • Recombinant human TGM2

  • Biotinylated T26 peptide (amine-acceptor/acyl-donor substrate)

  • Amine-donor/acyl-acceptor substrate-coated microtiter plates

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂)

  • Dithiothreitol (DTT)

  • This compound

  • Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Add 50 µL of Assay Buffer containing CaCl₂ and DTT to each well of the substrate-coated microtiter plate.

  • Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the respective wells.

  • Add 10 µL of the biotinylated T26 peptide to each well.

  • Initiate the reaction by adding 20 µL of recombinant human TGM2 to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of SAv-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro JAK3 Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay to measure the activity of JAK3 and its inhibition by this compound.

Materials:

  • Recombinant human JAK3 enzyme

  • JAK3 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT)

  • This compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the serially diluted inhibitor or DMSO to the wells of a 384-well plate.

  • Add 2 µL of diluted JAK3 enzyme in Kinase Buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer) to each well. The final ATP concentration should be close to the Kₘ value for ATP for JAK3.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells in vitro.

Materials:

  • Adherent cell line of interest (e.g., cancer cell line with known TGM2 expression)

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • Sterile pipette tips (p200 or p1000) or a cell-scratch instrument

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash the wells with serum-free medium to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different time points for each condition.

  • Calculate the percentage of wound closure or cell migration rate.

Western Blot Analysis of PI3K/Akt and STAT3 Signaling

This protocol details the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT signaling pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or DMSO for the appropriate duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

// Nodes Extracellular_Stimuli [label="Extracellular Stimuli\n(e.g., Growth Factors, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Surface_Receptor [label="Cell Surface Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Increased_Ca2 [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TGM2_inactive [label="TGM2 (Inactive)\nGTP-bound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGM2_active [label="TGM2 (Active)\nCa²⁺-bound", fillcolor="#34A853", fontcolor="#FFFFFF"]; ZM39923 [label="ZM39923 HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Crosslinking [label="Protein Cross-linking\n(Isopeptide bond formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Apoptosis, Adhesion, ECM formation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Extracellular_Stimuli -> Cell_Surface_Receptor [color="#5F6368"]; Cell_Surface_Receptor -> Increased_Ca2 [color="#5F6368"]; TGM2_inactive -> TGM2_active [label=" GTP -> GDP", color="#5F6368"]; Increased_Ca2 -> TGM2_active [color="#5F6368"]; TGM2_active -> Protein_Crosslinking [color="#5F6368"]; Protein_Crosslinking -> Cellular_Responses [color="#5F6368"]; ZM39923 -> TGM2_active [label=" Inhibition", arrowhead=tee, color="#EA4335"]; } dot Caption: TGM2 Activation and Inhibition by ZM39923 HCl.

// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK3 [label="JAK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ZM39923 [label="ZM39923 HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK3 [label=" Activation", color="#5F6368"]; JAK3 -> STAT [label=" Phosphorylation", color="#5F6368"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_dimer [label=" Dimerization", color="#5F6368"]; STAT_dimer -> Nucleus [label=" Translocation", color="#5F6368"]; Nucleus -> Gene_Expression [style=invis]; STAT_dimer -> Gene_Expression [color="#5F6368"]; ZM39923 -> JAK3 [label=" Inhibition", arrowhead=tee, color="#EA4335"]; } dot Caption: JAK/STAT Signaling Pathway and Inhibition by ZM39923 HCl.

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(TGM2, Substrates, ZM39923)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reaction\nMixture", fillcolor="#FBBC05", fontcolor="#202124"]; Detect_Signal [label="Detect Signal\n(Colorimetric/Fluorometric)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Analyze Data\n(Calculate IC₅₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Incubate [color="#5F6368"]; Incubate -> Detect_Signal [color="#5F6368"]; Detect_Signal -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } dot Caption: In Vitro TGM2 Inhibition Assay Workflow.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells to Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; Create_Wound [label="Create Wound/Scratch", fillcolor="#FBBC05", fontcolor="#202124"]; Treat_Cells [label="Treat with ZM39923 HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_Wound [label="Image Wound Over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Migration [label="Analyze Wound Closure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells [color="#5F6368"]; Seed_Cells -> Create_Wound [color="#5F6368"]; Create_Wound -> Treat_Cells [color="#5F6368"]; Treat_Cells -> Image_Wound [color="#5F6368"]; Image_Wound -> Analyze_Migration [color="#5F6368"]; Analyze_Migration -> End [color="#5F6368"]; } dot Caption: Wound Healing Cell Migration Assay Workflow.

Conclusion

This compound is a potent dual inhibitor of TGM2 and JAK3, offering a valuable tool for dissecting the complex roles of these two enzymes in health and disease. Its high potency against TGM2, in particular, makes it a significant compound for studies on protein cross-linking and its pathological consequences. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further elucidation of the therapeutic potential of targeting TGM2 and JAK3. Researchers should remain mindful of its off-target effects and its instability in neutral solutions when designing and interpreting experimental results.

References

ZM39923 hydrochloride target selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Target Selectivity Profile of ZM39923 Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

This compound is a small molecule inhibitor primarily recognized for its potent activity against Janus kinase 3 (JAK3).[1][2][3] Structurally, it belongs to the naphthyl ketone class of compounds. An important characteristic of ZM39923 is its function as a prodrug; in neutral buffer solutions, it undergoes decomposition to form its active metabolite, ZM449829.[4] This conversion occurs with a half-life of approximately 36 minutes at pH 7.43 and 25°C. Consequently, the biological effects observed in many assays are attributable to this active form.[4] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is crucial for cytokine-mediated signal transduction in immune cells.[5][6][7]

Target Selectivity Profile

This compound exhibits a distinct selectivity profile, with its highest potency directed at JAK3. However, it also interacts with other kinases and enzymes, particularly at higher concentrations. The inhibitory activities are summarized below.

Table 1: Quantitative Inhibitory Activity of this compound

TargetpIC50IC50Notes
Primary Target
JAK37.1[1][4]79 nM[2]Potent and primary target.
Secondary Kinase Targets
EGFR5.6[1][4]2.4 µMModest activity.
JAK14.4[4]40 µM[2]Significantly less potent than against JAK3.
JAK2-No significant activity reported.[4]Exhibits selectivity over JAK2.
CDK4< 5.0[1]10 µM[2]Weak activity.
Lck< 5.0[1]-Insignificant activity.
Other Off-Target Activities
Tissue Transglutaminase (TGM2)-10 nM[1][4] - 25 nM[4]Potent inhibition in the absence of DTT.
γ-secretase-~20 µM[4]Inhibits generation of Aβ40 and Aβ42.

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Signaling Pathway and Mechanism of Action

The primary therapeutic potential of this compound stems from its inhibition of the JAK/STAT pathway, a critical signaling cascade for numerous cytokines and growth factors.[5] By inhibiting JAK3, the compound effectively blocks the downstream signaling events that lead to the modulation of gene expression involved in immune responses and cell proliferation.[1][5][8]

JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway begins with a cytokine binding to its receptor, leading to the activation of receptor-associated JAKs.[7] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[8] Phosphorylated STATs dimerize and translocate to the nucleus to act as transcription factors.[5] ZM39923, through its active form, competitively binds to the ATP-binding site of JAK3, preventing the phosphorylation cascade.[6]

IC50_Workflow start Start prep_reagents 1. Reagent Preparation - Serial dilution of ZM39923 in DMSO - Dilution of JAK3 Enzyme - Preparation of Substrate/ATP Mix start->prep_reagents plate_setup 2. Assay Plate Setup (384-well) - Add Inhibitor/DMSO - Add JAK3 Enzyme - Add Substrate/ATP to start reaction prep_reagents->plate_setup incubation 3. Kinase Reaction Incubate at RT (e.g., 60 min) plate_setup->incubation stop_reaction 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate at RT (40 min) incubation->stop_reaction detect_signal 5. Signal Generation Add Kinase Detection Reagent Incubate at RT (30 min) stop_reaction->detect_signal read_plate 6. Read Luminescence detect_signal->read_plate analyze_data 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->analyze_data end End analyze_data->end

References

ZM39923 Hydrochloride: A Technical Guide to a Dual Inhibitor of JAK3 and Transglutaminase 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM39923 hydrochloride is a small molecule of significant interest in pharmacological research, initially identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). Subsequent studies revealed its profound inhibitory activity against tissue transglutaminase (TGM2), establishing it as a dual inhibitor. A critical aspect of its pharmacology is its function as a prodrug, undergoing conversion in neutral buffer to its active metabolite, ZM449829. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in drug discovery and development.

Discovery and Development

This compound emerged from research at AstraZeneca focused on identifying novel inhibitors of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells and crucial for immune function. The initial discovery, published in 2000, identified a series of naphthyl(beta-aminoethyl)ketones as potent JAK3 inhibitors.[1] Within this series, ZM39923 (referred to as compound 7 in the publication) demonstrated a pIC50 of 7.1 for JAK3.[1]

A significant finding during its initial characterization was that ZM39923 acts as a prodrug, undergoing a retro-Michael reaction in neutral buffer to form the more stable and active vinyl ketone, ZM449829 (referred to as compound 22).[1] This conversion is relatively rapid, with a half-life of 36 minutes at pH 7.43 and 25°C.

Later, in a screen of existing drug libraries to identify inhibitors of human tissue transglutaminase (TGM2), ZM39923 was discovered to be a highly potent inhibitor of this enzyme, with an IC50 of 10 nM.[2][3] Its active metabolite, ZM449829, was found to be even more potent against TGM2, with an IC50 of 5 nM.[2][3] This discovery expanded the potential therapeutic applications of ZM39923 beyond immune modulation to diseases where TGM2 is implicated, such as neurodegenerative disorders.[2][4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of JAK3 and TGM2, mediated by its active form, ZM449829.

Inhibition of JAK3 and the JAK-STAT Signaling Pathway

JAK3 is a member of the Janus family of non-receptor tyrosine kinases that play a critical role in signal transduction initiated by cytokines. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate STATs, which dimerize and translocate to the nucleus to regulate gene expression. ZM449829, the active metabolite of ZM39923, inhibits the kinase activity of JAK3, thereby blocking the phosphorylation of STATs and interrupting the downstream signaling cascade.[1] This leads to the modulation of immune cell function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3_inactive JAK3 (inactive) Cytokine_Receptor->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active, phosphorylated) JAK3_inactive->JAK3_active STAT_inactive STAT (inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation ZM39923 ZM39923 (Prodrug) ZM449829 ZM449829 (Active) ZM39923->ZM449829 Conversion ZM449829->JAK3_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of ZM39923's active metabolite.
Inhibition of Tissue Transglutaminase 2 (TGM2)

TGM2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This cross-linking activity is implicated in various cellular processes, and its dysregulation is associated with several diseases. ZM39923 and its active metabolite, ZM449829, are potent inhibitors of TGM2's cross-linking activity.[2][4] The inhibitory effect on TGM2 is significantly reduced in the presence of the reducing agent dithiothreitol (B142953) (DTT), suggesting a thiol-dependent mechanism of inhibition.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory potency of this compound and its active metabolite, ZM449829.

Table 1: Inhibitory Activity of this compound

TargetParameterValueReference
JAK3 pIC507.1[1]
IC5079 nM
JAK1 pIC504.4[2]
EGFR pIC505.6[2]
TGM2 IC50 (in the absence of DTT)10 nM[2]
IC50 (in the presence of 10 mM DTT)10 µM[4]
γ-secretase IC50~20 µM[4]

Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)

TargetParameterValueReference
JAK3 pIC506.8[1]
TGM2 IC505 nM[2][3]

Experimental Protocols

Synthesis of this compound (General Method)

This compound, being a β-amino ketone, can be synthesized via a Mannich reaction. This one-pot, three-component reaction involves an amine, a non-enolizable aldehyde, and a ketone. The following is a general protocol adaptable for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve N-benzylisopropylamine in isopropanol.

  • Add concentrated hydrochloric acid dropwise to the solution to form the amine salt.

  • Add 2-acetylnaphthalene and paraformaldehyde to the reaction mixture.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and then to 0°C to induce precipitation.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (this compound).

In Vitro JAK3 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor against JAK3 using a luminescence-based method that quantifies ATP consumption.

Materials:

  • Recombinant human JAK3 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents - Inhibitor dilutions - JAK3 enzyme - Substrate/ATP mix Start->Prepare_Reagents Plate_Setup Plate Setup (384-well) - Add inhibitor/DMSO - Add JAK3 enzyme - Add Substrate/ATP mix Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate at RT (e.g., 60 min) Plate_Setup->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_Stop Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Stop->Develop_Signal Incubate_Develop Incubate at RT (e.g., 30 min) Develop_Signal->Incubate_Develop Read_Luminescence Read Luminescence Incubate_Develop->Read_Luminescence Data_Analysis Data Analysis - Calculate % inhibition - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro JAK3 kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of diluted recombinant JAK3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to the Km value for JAK3.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the cross-linking activity of TGM2 and its inhibition.

Materials:

  • Recombinant human TGM2

  • TGM2 substrate (e.g., a biotinylated peptide containing a glutamine residue)

  • A second substrate (e.g., a primary amine-coated plate)

  • Calcium chloride (CaCl₂)

  • Assay buffer (e.g., Tris-HCl)

  • This compound dissolved in DMSO

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • To the wells of a primary amine-coated microplate, add the assay buffer, CaCl₂, the biotinylated peptide substrate, and the diluted inhibitor or DMSO.

  • Initiate the reaction by adding recombinant TGM2 to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate at room temperature.

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound is a valuable research tool with a unique pharmacological profile as a prodrug that dually inhibits JAK3 and TGM2. Its potent activity against these two distinct enzyme classes makes it a subject of interest for investigating the roles of these targets in various pathological conditions, from inflammatory and autoimmune diseases to neurodegeneration. A thorough understanding of its conversion to the active metabolite ZM449829 is crucial for the design and interpretation of in vitro and in vivo studies. This guide provides a foundational resource for researchers working with or interested in the development of this compound and related compounds.

References

ZM39923 Hydrochloride: A Technical Guide for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines that are pivotal to the immune response.[1][2] Due to its targeted action on a kinase with expression largely restricted to hematopoietic cells, this compound serves as a valuable tool for immunology research, particularly in the study of autoimmune diseases, organ transplant rejection, and other inflammatory conditions.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

A crucial characteristic of this compound is its function as a prodrug. In neutral buffer solutions, it undergoes decomposition to form its active metabolite, ZM449829.[1][3][4] This conversion has a half-life of approximately 36 minutes at pH 7.43 and 25°C.[1][2] Consequently, the biological activity observed in many cell-based assays is primarily attributable to ZM449829.[4]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting JAK3, a key component of the JAK/STAT signaling pathway. This pathway is the primary signal transduction cascade for a wide range of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses.[1]

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins, thereby preventing the transcription of genes involved in inflammatory and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation ZM39923 ZM39923 HCl ZM39923->JAK3_active Inhibition

Figure 1. The JAK/STAT signaling pathway and the point of inhibition by this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several kinases and other enzymes. The following tables summarize the available data, presented as pIC50 and IC50 values. It is important to note that assay conditions can influence these values.

Table 1: Inhibitory Potency (pIC50) of this compound against Various Kinases

TargetpIC50Reference(s)
JAK37.1[1][2][5][6][7][8][9]
EGFR5.6[1][2][5][8]
JAK14.4[1][2][5][7][8]
CDK4< 5.0[1][2]
Lck< 5.0[8]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Inhibitory Concentration (IC50) of this compound against Various Kinases and Enzymes

TargetIC50NotesReference(s)
JAK379 nM[10]
Tissue Transglutaminase 2 (TGM2)10 nM[5][6][8][9][10]
Factor XIIIa25 nMIn the absence of DTT.[10]
EGFR2.4 µM[10]
CDK410 µM[10]
JAK140 µM[10]
γ-secretase~20 µM[3]

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general workflow for determining the IC50 value of this compound against JAK3 in a biochemical assay format. Specific details may need to be optimized based on the detection method (e.g., ADP-Glo™, HTRF®).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of ZM39923 HCl in DMSO add_inhibitor Add ZM39923 HCl or DMSO (control) to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant JAK3 enzyme in kinase buffer add_enzyme Add diluted JAK3 enzyme prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mixture in kinase buffer start_reaction Initiate reaction with substrate/ATP mixture prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at room temperature (e.g., 60 min) start_reaction->incubation add_detection Add detection reagent (e.g., ADP-Glo™, HTRF®) incubation->add_detection read_plate Measure signal (luminescence/fluorescence) add_detection->read_plate analyze_data Calculate % inhibition and determine IC50 value read_plate->analyze_data

Figure 2. General workflow for an in vitro JAK3 kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Thaw and dilute recombinant human JAK3 enzyme to the desired concentration in a kinase assay buffer.

    • Prepare a solution containing the appropriate substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for JAK3.

  • Assay Procedure:

    • Add a small volume (e.g., 1-5 µL) of the serially diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the diluted JAK3 enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent to measure the amount of ADP produced).

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in a relevant cell line (e.g., human T-cells or a cytokine-dependent cell line).

Methodology:

  • Cell Preparation and Treatment:

    • Culture a suitable T-cell line or peripheral blood mononuclear cells (PBMCs) under appropriate conditions.

    • Starve the cells of serum or specific cytokines for 4-6 hours to reduce basal STAT5 phosphorylation.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a relevant cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells, for example, with a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

    • Permeabilize the cells to allow intracellular antibody staining, typically using ice-cold methanol (B129727) for at least 30 minutes on ice.

  • Antibody Staining and Flow Cytometry:

    • Wash the permeabilized cells with a staining buffer (e.g., PBS with BSA).

    • Incubate the cells with a fluorochrome-conjugated antibody specific for phosphorylated STAT5 (pSTAT5) for 30-60 minutes at room temperature, protected from light.

    • Wash the cells to remove unbound antibody.

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 antibody.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the median fluorescence intensity (MFI) of pSTAT5 for each condition.

    • Normalize the MFI of the inhibitor-treated samples to the cytokine-stimulated control and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the JAK3/STAT signaling pathway in immune cell function. Its potency and selectivity, coupled with a well-defined mechanism of action, make it suitable for a range of in vitro and cell-based immunology studies. When using this compound, it is critical to consider its prodrug nature and the conversion to its active form, ZM449829, especially in cellular assays. The protocols and data presented in this guide provide a comprehensive resource for researchers employing this compound in their investigations.

References

Methodological & Application

Application Notes and Protocols for ZM39923 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 hydrochloride is a potent and selective cell-permeable inhibitor of Janus kinase 3 (JAK3).[1][2] It also exhibits inhibitory activity against tissue transglutaminase 2 (TGM2).[3] A critical characteristic of this compound is that it functions as a prodrug, readily converting to its active metabolite, ZM449829, in neutral buffer solutions (pH 7.43 at 25°C) with a half-life of approximately 36 minutes.[1][4] This conversion is a crucial consideration in the design of cell culture experiments. The primary mechanism of action for its biological effects in cellular assays is the inhibition of the JAK/STAT signaling pathway, which is integral to cytokine-mediated signal transduction, particularly in hematopoietic cells.[5]

These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to study its effects on cell signaling, viability, and other cellular processes.

Data Presentation

Inhibitory Activity of this compound and its Active Metabolite ZM449829

The following tables summarize the in vitro inhibitory potency of this compound and its active form, ZM449829, against various kinases and enzymes. This data is essential for determining appropriate concentration ranges for cell-based assays and for understanding potential off-target effects.

CompoundTargetpIC50IC50Reference(s)
ZM39923 HCl JAK37.179 nM[2][3]
JAK14.440 µM[2][3]
EGFR5.62.4 µM[2][3]
CDK4< 5.0> 10 µM[2][3]
TGM2-10 nM (in absence of DTT)[3]
γ-secretase-~20 µM[5]
ZM449829 JAK36.8-[5]
JAK14.7-[5]
EGFR5.0-[5]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Solubility Information
CompoundSolventMaximum SolubilityReference(s)
ZM39923 HCl DMSO≥ 47 mg/mL (127.75 mM)[3]
Water1 mg/mL (2.72 mM) with sonication[3]

Signaling Pathway

This compound, through its active metabolite ZM449829, primarily inhibits the JAK3/STAT signaling pathway. This pathway is crucial for the signal transduction of cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent regulation of target gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak3 JAK3 receptor->jak3 associates receptor->jak3 activates stat STAT jak3->stat phosphorylates cytokine Cytokine cytokine->receptor binds p_stat p-STAT dimer p-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene Target Gene Transcription nucleus->gene regulates zm39923 ZM39923 HCl (via ZM449829) zm39923->jak3 inhibits Experimental_Workflow cluster_assays Perform Assay start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prepare_dilutions Prepare Serial Dilutions of ZM39923 HCl prep_stock->prepare_dilutions seed_cells Seed Cells in Multi-well Plate incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with ZM39923 HCl or Vehicle incubate_attach->treat_cells prepare_dilutions->treat_cells incubate_treat Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate_treat viability Cell Viability Assay (e.g., MTT) incubate_treat->viability western Western Blot (e.g., p-STAT) incubate_treat->western migration Migration/Invasion Assay incubate_treat->migration analyze Data Analysis viability->analyze western->analyze migration->analyze end End analyze->end

References

Application Notes and Protocols for Studying STAT5 Signaling with ZM39923 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZM39923 hydrochloride to investigate the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound is a valuable chemical tool for elucidating the role of the JAK/STAT pathway in various biological processes, including cell proliferation, differentiation, and apoptosis.

Introduction

This compound is recognized as a potent and selective inhibitor of Janus kinase 3 (JAK3). The JAK/STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, and its dysregulation is implicated in numerous diseases, including cancers and autoimmune disorders[1][2]. STAT5, a key member of the STAT family of transcription factors, is frequently activated downstream of JAK3[2]. Upon activation by phosphorylation, STAT5 dimerizes, translocates to the nucleus, and regulates the expression of target genes involved in cell survival and proliferation[3]. This compound serves as a prodrug, converting in neutral buffer to its active form, ZM449829, which effectively inhibits JAK3 activity[4]. By inhibiting JAK3, this compound provides a means to modulate and study the downstream effects on STAT5 signaling.

Mechanism of Action

This compound functions as an inhibitor of the JAK3/STAT5 signaling pathway. In a cellular context or in neutral buffer solutions, this compound undergoes degradation to form its active metabolite, ZM449829[4]. This active compound selectively targets and inhibits the kinase activity of JAK3. The inhibition of JAK3 prevents the phosphorylation and subsequent activation of its downstream target, STAT5. Consequently, the dimerization, nuclear translocation, and transcriptional activity of STAT5 are all suppressed. This inhibitory action makes this compound a useful tool for studying the physiological and pathological roles of STAT5 signaling. It is important to note that this compound also exhibits potent inhibitory effects on tissue transglutaminase (TGM2)[5][6].

Quantitative Data Summary

The inhibitory activity of this compound and its target profile are summarized in the table below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

TargetInhibitory Activity (pIC50)Inhibitory Activity (IC50/KD)Reference
JAK37.1[4][5][6]
EGFR5.6[4]
JAK14.4[4]
CDK4< 5.0
TGM210 nM (IC50)[5][6]
γ-secretase~20 µM (IC50)[4]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical JAK3/STAT5 signaling pathway and the point of inhibition by the active metabolite of this compound.

STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain JAK3_inactive JAK3 (Inactive) Receptor:r3->JAK3_inactive Recruitment JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Activation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation pSTAT5 pSTAT5 STAT5_inactive->pSTAT5 STAT5_dimer pSTAT5 Dimer pSTAT5->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation ZM39923 ZM39923 (Prodrug) ZM449829 ZM449829 (Active Inhibitor) ZM39923->ZM449829 Conversion ZM449829->JAK3_active Inhibition Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Caption: JAK3/STAT5 signaling pathway and inhibition by ZM39923's active form.

Experimental Protocols

Here we provide detailed protocols for investigating the effect of this compound on STAT5 signaling.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cells with this compound to assess its impact on STAT5 phosphorylation.

Materials:

  • Cell line of interest (e.g., a hematopoietic cell line with active JAK3/STAT5 signaling)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution preparation)

  • Phosphate-buffered saline (PBS)

  • Cytokine for stimulating STAT5 phosphorylation (e.g., IL-2)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Note that this compound breaks down in neutral buffer to its active form.

  • Pre-treatment: For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 1-24 hours). Include a vehicle control (DMSO) group.

  • Stimulation: If applicable, stimulate the cells with a cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) before harvesting to induce STAT5 phosphorylation.

  • Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis like Western Blotting.

Western Blotting for Phospho-STAT5

This protocol describes how to detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates.

Materials:

  • Cell lysates from the treatment protocol

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 or a loading control like β-actin or GAPDH.

Cell Viability Assay

This protocol is for assessing the effect of this compound on cell viability, which can be correlated with the inhibition of STAT5 signaling.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound on STAT5 signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A 1. Cell Culture (e.g., Hematopoietic cells) C 3. Seed Cells in Plates (6-well or 96-well) A->C B 2. Prepare ZM39923 HCl Stock Solution (in DMSO) D 4. Treat Cells with ZM39923 HCl (Dose-Response) B->D C->D E 5. Optional: Cytokine Stimulation (e.g., IL-2) D->E H 6b. Cell Viability Assay (e.g., MTT) D->H F 6a. Cell Lysis and Protein Quantification E->F G 7a. Western Blot for p-STAT5 & Total STAT5 F->G J Quantify p-STAT5 levels G->J I 7b. Measure Absorbance/ Luminescence H->I K Determine IC50 for Cell Viability I->K

Caption: General experimental workflow for studying ZM39923's effects.

References

Application Notes and Protocols for Immunofluorescence Staining with ZM39923 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ZM39923 hydrochloride, a potent JAK3 inhibitor, in immunofluorescence (IF) studies to investigate the JAK/STAT signaling pathway. The primary application demonstrated is the inhibition of STAT3 phosphorylation and subsequent nuclear translocation in cultured cells.

Introduction

This compound is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling cascade. This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer. This compound acts as a prodrug, converting to its active form, ZM449829, in neutral buffer. By inhibiting JAK3, ZM39923 effectively blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, preventing their dimerization and translocation to the nucleus where they would otherwise activate gene transcription.

Immunofluorescence is a powerful technique to visualize the subcellular localization and activation state of proteins. This protocol details the use of this compound to treat cultured cells, followed by immunofluorescent staining for total STAT3 and its activated, phosphorylated form (pSTAT3). Quantitative analysis of the resulting fluorescence can provide robust data on the inhibitory effect of ZM39923.

Data Presentation

The following tables present illustrative quantitative data from a representative immunofluorescence experiment assessing the effect of this compound on STAT3 phosphorylation and nuclear localization. The data is presented as the mean fluorescence intensity (MFI) and the ratio of nuclear to cytoplasmic fluorescence.

Table 1: Effect of this compound on Phospho-STAT3 (pSTAT3) Mean Fluorescence Intensity

Treatment GroupConcentration (µM)Mean pSTAT3 Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control (DMSO)0158.4± 12.7
This compound0.1125.9± 10.1
This compound175.2± 6.8
This compound1032.1± 4.5

Table 2: Effect of this compound on STAT3 Nuclear to Cytoplasmic Ratio

Treatment GroupConcentration (µM)Mean Nuclear/Cytoplasmic pSTAT3 Fluorescence RatioStandard Deviation
Vehicle Control (DMSO)03.8± 0.5
This compound0.12.9± 0.4
This compound11.5± 0.3
This compound101.1± 0.2

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the JAK/STAT signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for the immunofluorescence protocol.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK3 JAK3 Receptor->JAK3 2. Receptor Dimerization & JAK3 Activation STAT3_inactive STAT3 (inactive) JAK3->STAT3_inactive 3. STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation ZM39923 ZM39923 HCl ZM39923->JAK3 Inhibition Transcription Gene Transcription DNA->Transcription 6. Gene Activation

JAK/STAT Signaling Pathway and ZM39923 Inhibition.

IF_Workflow start Start: Seed Cells on Coverslips treatment Treat with ZM39923 HCl or Vehicle Control start->treatment fixation Fix Cells (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block with Serum permeabilization->blocking primary_ab Incubate with Primary Antibodies (anti-STAT3, anti-pSTAT3) blocking->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibodies primary_ab->secondary_ab mounting Mount Coverslips on Slides secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging analysis Quantitative Image Analysis imaging->analysis end End: Data Interpretation analysis->end

Immunofluorescence Experimental Workflow.

Experimental Protocols

Materials and Reagents:

  • Cultured cells of interest (e.g., HeLa, A549, or other cell lines with active JAK/STAT signaling)

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-STAT3 monoclonal antibody

    • Mouse anti-phospho-STAT3 (Tyr705) monoclonal antibody

  • Fluorophore-conjugated secondary antibodies:

    • Goat anti-rabbit IgG (H+L) conjugated to a green fluorophore (e.g., Alexa Fluor 488)

    • Goat anti-mouse IgG (H+L) conjugated to a red fluorophore (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Protocol:

  • Cell Seeding:

    • Sterilize glass coverslips by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile cell culture hood.

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

    • Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). This may need to be optimized for your specific cell line and experimental goals.

  • Cell Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-STAT3 and anti-pSTAT3) in blocking buffer at their predetermined optimal concentrations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Invert the coverslips and mount them onto clean microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for DAPI (blue), the green fluorophore (e.g., total STAT3), and the red fluorophore (e.g., pSTAT3).

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to:

      • Measure the mean fluorescence intensity of the pSTAT3 signal in a defined area for each condition.

      • Define nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI stain.

      • Measure the mean fluorescence intensity of the pSTAT3 signal within the nuclear and cytoplasmic ROIs for multiple cells per condition.

      • Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.

    • Perform statistical analysis on the quantitative data to determine the significance of the observed differences between treatment groups.

Troubleshooting & Optimization

Technical Support Center: ZM39923 Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with ZM39923 hydrochloride and its degradation product, ZM 449829.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and ZM 449829?

A1: this compound is a prodrug that degrades into the active inhibitor, ZM 449829.[1] This transformation is a critical factor to consider in experimental design, as the observed biological activity of ZM39923 in many assays is primarily due to its degradation to ZM 449829.

Q2: Under what conditions does this compound degrade to ZM 449829?

A2: this compound is known to be unstable in neutral buffer solutions. Specifically, it degrades with a half-life of 36 minutes in a neutral buffer at pH 7.43 and 25°C.[2]

Q3: What are the primary targets of this compound and ZM 449829?

A3: Both compounds are inhibitors of Janus kinase 3 (JAK3).[1][3] They also show inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and tissue transglutaminase (TGM2).[3][4]

Q4: How should I store this compound to minimize degradation?

A4: Solid this compound should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions should be prepared fresh, or if necessary, aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

Q5: What are the recommended solvents for preparing stock solutions of this compound?

A5: this compound is soluble in DMSO (up to 100 mM) and DMF (10 mg/ml).[3] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous medium.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Uncontrolled degradation of this compound to ZM 449829. The 36-minute half-life in neutral buffer means the concentration of the active compound (ZM 449829) is changing throughout your experiment.

  • Solution:

    • Pre-incubate this compound in your assay buffer for a defined period to allow for consistent conversion to ZM 449829 before starting your experiment.

    • Alternatively, consider using ZM 449829 directly if the experimental design allows.

    • Ensure the pH of your buffer is consistent across all experiments.

Issue 2: Faster or slower than expected degradation of this compound.

  • Possible Cause: The pH or temperature of your experimental buffer deviates from the reported conditions (pH 7.43, 25°C).[2] The rate of hydrolysis can be sensitive to small changes in pH and temperature.

  • Solution:

    • Carefully prepare and verify the pH of your buffer using a calibrated pH meter.

    • Maintain a constant and accurate temperature using a water bath or incubator.

    • Perform a time-course experiment to determine the degradation rate in your specific experimental setup.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of other degradation byproducts, or impurities in the initial compound.

  • Solution:

    • Use high-purity this compound (≥99%).

    • Analyze a sample of the undegraded compound to identify any initial impurities.

    • Consider using a gradient HPLC method to better separate all components in the mixture.

    • If the unknown peaks are significant, further characterization using techniques like mass spectrometry may be necessary.

Issue 4: Low yield of ZM 449829.

  • Possible Cause: The degradation reaction may not have gone to completion, or other degradation pathways may be competing with the desired transformation.

  • Solution:

    • Increase the incubation time to allow for more complete conversion. Given the half-life of 36 minutes, incubating for at least 2-3 hours should result in significant conversion.

    • Ensure the buffer conditions are optimal for the desired degradation pathway.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of ZM39923 and ZM 449829

PropertyThis compoundZM 449829
Molecular Formula C₂₃H₂₅NO·HClC₁₃H₁₀O
Molecular Weight 367.92 g/mol 182.22 g/mol [5]
Primary Target JAK3[3]JAK3[5]
IC₅₀ (JAK3) 79 nM[3]158 nM[5]
pIC₅₀ (JAK3) 7.1[2]-
IC₅₀ (EGFR) 2.4 µM[3]10 µM[5]
IC₅₀ (JAK1) 40 µM[3]19.95 µM[5]
IC₅₀ (TGM2) 10 nM[4]5 nM[5]
Half-life (pH 7.43, 25°C) 36 minutes[2]Not Applicable
Solubility (DMSO) Up to 100 mM30 mg/mL[5]

Experimental Protocols

Protocol 1: Monitoring the Degradation of this compound to ZM 449829 by HPLC

This protocol outlines a method to induce and monitor the degradation of this compound in a controlled laboratory setting.

1. Materials:

  • This compound (≥99% purity)
  • ZM 449829 (as a reference standard)
  • DMSO (ACS grade or higher)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA, HPLC grade)
  • Deionized water (18.2 MΩ·cm)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • ZM39923 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
  • ZM 449829 Stock Solution (10 mM): Dissolve the appropriate amount of ZM 449829 in DMSO to achieve a final concentration of 10 mM.
  • Degradation Buffer: Prepare PBS at pH 7.4.
  • HPLC Mobile Phase A: 0.1% TFA in water.
  • HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

3. Degradation Experiment:

  • Equilibrate the degradation buffer (PBS, pH 7.4) to 25°C in a water bath.
  • Add the ZM39923 stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM.
  • Immediately withdraw a sample (t=0) and quench the reaction by diluting it 1:1 with HPLC mobile phase A.
  • Incubate the reaction mixture at 25°C.
  • Withdraw samples at various time points (e.g., 15, 30, 45, 60, 90, 120 minutes) and quench them as in step 3.
  • Store the quenched samples at 4°C until HPLC analysis.

4. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B
  • 15-17 min: 90% B
  • 17-18 min: 90-10% B
  • 18-20 min: 10% B
  • Analysis:
  • Inject the reference standards of ZM39923 and ZM 449829 to determine their retention times.
  • Analyze the samples from the degradation experiment.
  • Calculate the peak areas for ZM39923 and ZM 449829 at each time point to determine the rate of degradation and formation.

Visualizations

G cluster_0 This compound cluster_1 ZM 449829 struct1 ZM39923 Structure struct2 ZM 449829 Structure struct1->struct2 Degradation (Neutral Buffer, 25°C)

Caption: Chemical degradation of this compound to ZM 449829.

G start Start prep_solutions Prepare Stock Solutions (ZM39923, Buffer) start->prep_solutions induce_degradation Induce Degradation (Add ZM39923 to Buffer at 25°C) prep_solutions->induce_degradation sampling Collect Samples at Time Points (t=0, 15, 30...) induce_degradation->sampling quench Quench Reaction (Dilute with Mobile Phase A) sampling->quench hplc_analysis Analyze by HPLC quench->hplc_analysis data_analysis Data Analysis (Peak Area vs. Time) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for monitoring ZM39923 degradation.

G cluster_inhibitor Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Initiates inhibitor ZM 449829 (Active Metabolite) inhibitor->jak Inhibits

Caption: The JAK/STAT signaling pathway and inhibition by ZM 449829.

References

ZM39923 Hydrochloride Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers assessing the cytotoxic effects of ZM39923 hydrochloride. This document offers a compilation of known inhibitory activities, detailed experimental protocols for assessing cytotoxicity and apoptosis, and troubleshooting guides to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Janus kinase 3 (JAK3). It also exhibits inhibitory activity against JAK1 and the epidermal growth factor receptor (EGFR), though with lower potency. Additionally, it is a potent inhibitor of tissue transglutaminase (TGM2). It is important to note that this compound acts as a prodrug, converting to its active form, ZM449829, in neutral buffer solutions.[1][2][3]

Q2: What are the known IC50 values for this compound?

A2: The inhibitory concentrations (IC50) of this compound have been determined in various cell-free enzymatic assays. This data is crucial for designing experiments and interpreting results.

Data Presentation: Inhibitory Activity of this compound

Target EnzymeIC50 / pIC50Notes
JAK3pIC50 = 7.1 (equivalent to IC50 of approximately 79 nM)Primary target.[1][2][4]
JAK1pIC50 = 4.4Weaker inhibition compared to JAK3.[1]
EGFRpIC50 = 5.6Modest inhibition.[4]
TGM2IC50 = 10 nMPotent inhibition.[4]

Q3: Is there published data on the cytotoxicity of this compound in specific cancer cell lines?

A3: Currently, there is a lack of publicly available data detailing the cytotoxic effects (e.g., IC50 values from cell viability assays) of this compound on specific cancer cell lines. Researchers will need to perform their own dose-response experiments to determine the cytotoxic concentrations for their cell lines of interest.

Q4: How does this compound induce cell death?

Troubleshooting Guides

This section provides solutions to common issues that may arise during the assessment of this compound cytotoxicity.

Issue 1: High Variability in Cell Viability Assay Results

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Instability of the compound.

    • Solution: this compound is a prodrug and degrades in neutral buffer. Prepare fresh stock solutions and dilute to the final concentration immediately before adding to the cells.

Issue 2: No Apparent Cytotoxicity Observed

  • Possible Cause: Insufficient concentration or incubation time.

    • Solution: Perform a dose-response study with a wide range of concentrations and extend the incubation period (e.g., 24, 48, and 72 hours).

  • Possible Cause: The cell line is resistant to JAK3 inhibition.

    • Solution: Verify the expression and activation of the JAK/STAT pathway in your cell line. Consider using a positive control compound known to induce cytotoxicity in your specific cell line.

  • Possible Cause: Compound precipitation.

    • Solution: Check the solubility of this compound in your culture medium. Visually inspect the wells for any signs of precipitation. Consider using a lower concentration of serum in the medium during treatment.

Issue 3: Difficulty in Interpreting Apoptosis Assay Results

  • Possible Cause: Inappropriate timing of the assay.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Possible Cause: Necrotic cell death is occurring instead of or in addition to apoptosis.

    • Solution: High concentrations of a compound can lead to necrosis. Use a range of concentrations and include a positive control for necrosis (e.g., heat shock or hydrogen peroxide treatment).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is the primary target of this compound. Inhibition of JAK3 by this compound is expected to block the downstream signaling cascade, leading to reduced cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Target Gene (Proliferation, Survival) Nucleus->Gene 6. Transcription ZM39923 ZM39923 HCl ZM39923->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the logical flow of experiments to assess the cytotoxic effects of this compound.

Cytotoxicity_Workflow Start Start: Assess Cytotoxicity of ZM39923 HCl DoseResponse 1. Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse IC50 2. Determine IC50 Value DoseResponse->IC50 Mechanism 3. Investigate Mechanism of Cell Death (e.g., Apoptosis Assay) IC50->Mechanism Signaling 4. Analyze Signaling Pathway (e.g., Western Blot for p-STAT3) Mechanism->Signaling Conclusion Conclusion: Characterize Cytotoxic Profile Signaling->Conclusion

Caption: A typical experimental workflow for characterizing the cytotoxicity of a compound.

References

Technical Support Center: Optimizing ZM39923 Hydrochloride Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZM39923 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1] It also demonstrates potent inhibitory activity against tissue transglutaminase (TGM2).[1] It is important to note that this compound acts as a prodrug and, in neutral buffer solutions, it degrades to its active metabolite, ZM449829, which is also a potent inhibitor of JAK3 and TGM2.[2][3][4]

Q2: What is the mechanism of action of this compound?

This compound, through its active form ZM449829, primarily inhibits the JAK3 signaling pathway. JAK3 is a critical enzyme in the JAK/STAT signaling cascade, which transduces signals from cytokine receptors, playing a key role in immunity and cell proliferation.[5][6] By inhibiting JAK3, ZM39923 blocks the phosphorylation of downstream STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.[5][7] Additionally, it directly inhibits the enzymatic activity of TGM2, a multifunctional enzyme involved in protein cross-linking, cell adhesion, and signaling.[8][9]

Q3: What are the key differences between this compound and its active metabolite, ZM449829?

The primary difference is that this compound is a prodrug that converts to the active compound ZM449829.[2] This conversion is a critical experimental consideration due to the instability of ZM39923 in neutral aqueous solutions.[2] While both compounds inhibit JAK3 and TGM2, their potencies can differ slightly. The biological activity observed in many cell-based assays using ZM39923 is largely attributable to ZM449829.[2]

Troubleshooting Guide

Q1: I am seeing inconsistent or lower-than-expected activity in my cell culture experiments. What could be the cause?

A likely cause is the instability of this compound in neutral pH cell culture media.[2][10] ZM39923 has a half-life of approximately 36 minutes at pH 7.43 and 25°C as it converts to its active form, ZM449829.[2]

  • Suggested Solution:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Minimize the time between adding the compound to the media and starting the experiment.

    • For long-term experiments (over a few hours), consider replenishing the media with freshly prepared this compound at regular intervals.

    • Alternatively, consider using the active metabolite, ZM449829, which is more stable, for your experiments to ensure consistent compound concentration.[3]

Q2: My this compound stock solution appears to have precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded or if the stock solution is not stored properly.

  • Suggested Solution:

    • Ensure you are using an appropriate solvent. This compound is soluble in DMSO.[11]

    • Gently warm the solution and vortex to try and redissolve the precipitate.

    • Prepare a fresh stock solution, ensuring the compound is fully dissolved before adding it to your experimental media.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: I am concerned about off-target effects. How can I address this?

While ZM39923 is a selective JAK3 inhibitor, it also potently inhibits TGM2.[1] It also has some activity against EGFR and JAK1 at higher concentrations.[1][4]

  • Suggested Solution:

    • Use the lowest effective concentration of this compound to minimize off-target effects.

    • Include appropriate controls in your experiments. This could involve using a structurally different JAK3 inhibitor or a specific TGM2 inhibitor to delineate the effects.

    • Perform experiments in cell lines with known expression levels of the target kinases.

    • Consider using genetic approaches, such as siRNA or CRISPR/Cas9, to knock down JAK3 or TGM2 to confirm that the observed phenotype is on-target.[12]

Quantitative Data

Table 1: Inhibitory Potency of ZM39923 and ZM449829

CompoundTargetIC50pIC50Reference(s)
ZM39923 JAK379 nM7.1[1][4]
TGM210 nM-[1]
EGFR2.4 µM5.6[4]
JAK140 µM4.4[4]
CDK4>10 µM< 5.0[4]
ZM449829 JAK3158 nM6.8[3][13]
TGM25 nM-[14]
EGFR10 µM5.0[3][13]
JAK119.95 µM4.7[3][13]

IC50: The half maximal inhibitory concentration. pIC50: The negative logarithm of the IC50.[15]

Table 2: Solubility of this compound

SolventSolubility
DMSOUp to 100 mM
Ethanol2 mg/ml
DMF10 mg/ml
DMF:PBS (pH 7.2) (1:2)0.25 mg/ml

Data compiled from references[4].

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a fresh stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest ZM39923 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the inhibitory activity of this compound against JAK3 kinase.

Materials:

  • Recombinant JAK3 enzyme

  • Substrate for JAK3 (e.g., a peptide substrate)

  • ATP

  • This compound

  • DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • Dilute the recombinant JAK3 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be close to the Km value for JAK3.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted JAK3 enzyme to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[18]

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive 2. Receptor Dimerization JAK3_active JAK3 (active) p-JAK3 JAK3_inactive->JAK3_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation ZM39923 ZM39923 (as ZM449829) ZM39923->JAK3_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: JAK/STAT signaling pathway and the point of inhibition by ZM39923 (as its active metabolite ZM449829).

TGM2_Signaling_Pathway cluster_stimuli Stimuli cluster_tgm2 TGM2 Activity cluster_downstream Downstream Effects Stimuli Cellular Stress (e.g., Oxidative Stress, Ca2+ influx) TGM2_inactive TGM2 (inactive) Stimuli->TGM2_inactive Activation TGM2_active TGM2 (active) TGM2_inactive->TGM2_active Protein_Crosslinking Protein Cross-linking TGM2_active->Protein_Crosslinking Cell_Adhesion Cell Adhesion & Migration TGM2_active->Cell_Adhesion Signaling Signal Transduction (e.g., NF-κB, PI3K/Akt) TGM2_active->Signaling Apoptosis_Regulation Apoptosis Regulation TGM2_active->Apoptosis_Regulation ZM39923 ZM39923 (as ZM449829) ZM39923->TGM2_active Inhibition

Caption: Overview of TGM2 functions and inhibition by ZM39923 (as its active metabolite ZM449829).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Fresh Stock (ZM39923 in DMSO) Prep_Working Prepare Working Dilutions (in culture medium) Prep_Stock->Prep_Working Add_Compound Add Compound to Cells (Minimize delay) Prep_Working->Add_Compound Cell_Seeding Seed Cells in Plate Cell_Seeding->Add_Compound Incubate Incubate for Desired Duration Add_Compound->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50, etc.) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for using this compound in cell-based assays, highlighting key considerations.

References

impact of serum on ZM39923 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM39923 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] It is important to note that this compound acts as a prodrug, meaning it is converted into its active form, ZM449829, in neutral buffer solutions.[1][5][6] This conversion has a half-life of approximately 36 minutes at pH 7.43 and 25°C.[3][6] The active metabolite, ZM449829, is responsible for the observed inhibitory activity on JAK3.[5][6] ZM39923 also shows inhibitory activity against tissue transglutaminase 2 (TGM2).[1][2]

Q2: How does serum in cell culture media affect the activity of this compound?

The presence of serum in cell culture media can significantly reduce the apparent potency of this compound. This is a common phenomenon for many small molecule inhibitors and is primarily due to the binding of the compound to serum proteins, most notably albumin.[7][8] Only the unbound, or "free," fraction of the drug is available to interact with its target, JAK3.[9][10][11] Therefore, when serum is present, a higher total concentration of this compound is required to achieve the same level of target inhibition as in a serum-free environment. This results in a rightward shift of the IC50 value (a higher value indicating lower potency).

Q3: Is there quantitative data available on the serum protein binding of this compound?

Currently, specific quantitative data on the percentage of this compound or its active metabolite, ZM449829, that binds to serum proteins is not available in the public domain. To obtain this data, it is recommended to perform an in-house experimental determination. A commonly used method is the IC50 shift assay, which is detailed in the Experimental Protocols section below.

Q4: What is the JAK/STAT signaling pathway that this compound inhibits?

This compound, through its active metabolite ZM449829, inhibits JAK3. JAK3 is a critical component of the JAK/STAT signaling pathway, which is essential for signal transduction from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.[4] This pathway plays a key role in immunity, cell proliferation, and differentiation.[3] Specifically, JAK3 is predominantly associated with the common gamma chain (γc) of receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor (e.g., Common γ-chain) Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Dimerization & JAK3 Recruitment JAK3_active JAK3-P (Active) Receptor->JAK3_active Phosphorylates Receptor JAK3_inactive->JAK3_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Expression Nucleus->Gene 7. Gene Transcription ZM39923 ZM39923 HCl (Prodrug) -> ZM449829 (Active) ZM39923->JAK3_active Inhibition

Caption: The JAK/STAT signaling pathway inhibited by this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no activity in cell-based assays compared to biochemical assays. Serum Protein Binding: The compound is binding to serum proteins, reducing the free concentration available to inhibit JAK3.1. Perform a dose-response curve in serum-free or low-serum (0.5-2%) media to confirm the compound's intrinsic potency. 2. Conduct an IC50 shift assay (see Experimental Protocols) to quantify the impact of different serum concentrations. 3. If high serum concentrations are necessary for cell health, increase the concentration of this compound accordingly, based on the IC50 shift data.
Prodrug Conversion: Insufficient time or inappropriate conditions for the conversion of ZM39923 to its active form, ZM449829.1. Ensure the cell culture media is at a neutral pH (~7.4). 2. Pre-incubate this compound in the media for at least 2 hours before adding to cells to allow for conversion to ZM449829. The half-life of this conversion is about 36 minutes.[3][6]
Cell Permeability: The compound may have poor permeability across the cell membrane.1. If possible, use cell lines with known permeability characteristics. 2. Consider using a permeabilizing agent in initial mechanistic studies, though this is not suitable for all experimental endpoints.
High variability between experiments. Inconsistent Serum Lots: Different lots of fetal bovine serum (FBS) or other sera can have varying protein compositions, leading to different levels of compound binding.1. Purchase a large batch of a single serum lot and use it for the entire set of related experiments. 2. If switching lots is unavoidable, re-validate the IC50 in the presence of the new serum lot.
Compound Instability: this compound or its active form may be unstable under prolonged incubation at 37°C.1. Prepare fresh stock solutions of this compound regularly. 2. For long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh compound.
Unexpected off-target effects. Inhibition of Other Kinases: While selective for JAK3, at higher concentrations, ZM39923 may inhibit other kinases such as EGFR and JAK1.[1][3]1. Perform a thorough dose-response analysis to identify the lowest effective concentration. 2. Use a structurally unrelated JAK3 inhibitor as a control to see if the same phenotype is observed. 3. Consult kinase profiling data if available or consider performing a kinase panel screen.
TGM2 Inhibition: ZM39923 is a potent inhibitor of tissue transglutaminase 2 (TGM2).[2]1. Be aware of this dual activity when interpreting results, especially in cell systems where TGM2 plays a significant role.

Experimental Protocols

Protocol 1: Determination of IC50 Shift due to Serum

This protocol allows for the quantification of the impact of serum on the potency of this compound.

Objective: To determine the IC50 of this compound in the presence of varying concentrations of serum.

Materials:

  • This compound

  • Cell line responsive to JAK3 signaling (e.g., a cytokine-dependent cell line)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS) or other serum of interest

  • Assay for cell viability or a specific downstream marker of JAK3 activity (e.g., phospho-STAT5 antibody for Western blot or flow cytometry)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in their standard growth medium containing 10% FBS and allow them to attach overnight.

  • Serum Starvation (Optional but Recommended): The next day, gently wash the cells with serum-free medium and then incubate in serum-free or low-serum (e.g., 0.5%) medium for 4-6 hours to synchronize the cells and reduce baseline signaling.

  • Preparation of Serum-Containing Media: Prepare separate batches of media containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%, and 20%).

  • Preparation of this compound Dilutions: Prepare a 2x concentrated serial dilution of this compound in each of the serum-containing media. It is recommended to pre-incubate the compound in the media for at least 2 hours at 37°C to allow for conversion to the active form, ZM449829.

  • Compound Treatment: Remove the starvation medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. This will result in a 1x final concentration of the compound and the desired serum percentage. Include vehicle controls (e.g., DMSO) for each serum concentration.

  • Stimulation: Add a cytokine that signals through JAK3 (e.g., IL-2) to all wells (except for the negative control) at a concentration that elicits a sub-maximal response.

  • Incubation: Incubate the plates for the desired period (e.g., 24-72 hours for a viability assay, or a shorter time for signaling pathway analysis).

  • Assay Readout: Perform the chosen assay (e.g., MTT assay for viability, or cell lysis followed by Western blotting for p-STAT5).

  • Data Analysis: For each serum concentration, plot the response versus the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Serum Concentration (%)IC50 of this compound (nM)Fold Shift in IC50 (vs. 0% Serum)
0Experimentally Determined1.0
1Experimentally DeterminedCalculated
5Experimentally DeterminedCalculated
10Experimentally DeterminedCalculated
20Experimentally DeterminedCalculated

Experimental Workflow Diagram

IC50_Shift_Assay_Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding serum_starve 2. Serum starve cells (optional) cell_seeding->serum_starve prepare_media 3. Prepare media with varying serum concentrations (0-20%) serum_starve->prepare_media prepare_compound 4. Prepare 2x ZM39923 dilutions in each serum-media prepare_media->prepare_compound pre_incubate 5. Pre-incubate compound in media (allow for prodrug conversion) prepare_compound->pre_incubate treat_cells 6. Add compound dilutions to cells pre_incubate->treat_cells stimulate 7. Stimulate with cytokine (e.g., IL-2) treat_cells->stimulate incubate 8. Incubate for defined period stimulate->incubate readout 9. Perform assay (e.g., Viability, p-STAT5) incubate->readout analyze 10. Analyze data and calculate IC50 for each serum concentration readout->analyze end End analyze->end

Caption: Workflow for determining the IC50 shift of this compound.

References

avoiding degradation of ZM39923 hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of ZM39923 hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experiments?

A1: The principal cause of degradation is its instability in neutral aqueous solutions. This compound breaks down in neutral buffer, and this process is pH and temperature-dependent.[1]

Q2: What is the degradation product of this compound?

A2: this compound degrades to form ZM 449829. It is important to note that ZM 449829 is also an inhibitor of Janus kinase 3 (JAK3), the primary target of the parent compound.[1][2]

Q3: How should I store this compound powder and stock solutions to ensure stability?

A3: For long-term stability, the solid powder should be stored desiccated at -20°C for up to four years or at +4°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year or at -20°C for one month.[2][3] To prevent degradation from moisture absorption in DMSO, it is advisable to use fresh, anhydrous DMSO for preparing stock solutions.[2] It is also recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[1][4] It is sparingly soluble in aqueous buffers.[4] For experiments requiring an aqueous solution, it is best to first dissolve the compound in an organic solvent such as DMSO or DMF and then dilute it with the aqueous buffer of choice.[4]

Q5: Are there any substances that are incompatible with this compound?

A5: Yes, you should avoid strong reducing agents, strong oxidizing agents, strong bases, and strong acids.[5] The presence of the reducing agent dithiothreitol (B142953) (DTT) has been shown to significantly reduce the inhibitory activity of ZM39923 on transglutaminase 2 (TGM2).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in aqueous assays. Degradation of this compound in neutral pH buffer.Prepare fresh working solutions in your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous buffer before the assay begins. Consider using a slightly acidic buffer if your experimental system allows, though stability across a pH range is not well-documented.
Precipitation observed when diluting stock solution into aqueous buffer. Poor aqueous solubility.First, dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. A 1:2 solution of DMF:PBS (pH 7.2) has been used successfully.[4] If precipitation still occurs, gentle heating or sonication may aid dissolution.[3]
Loss of compound activity over the course of a long-term experiment. Gradual degradation in the experimental medium.For long-term cell culture experiments, consider replenishing the compound at regular intervals to maintain a consistent effective concentration.
Variability between experiments. Inconsistent solution preparation or storage.Strictly adhere to storage and handling guidelines. Always prepare fresh working solutions from a properly stored, unexpired stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3]

Quantitative Data Summary

Table 1: Stability of this compound

Condition Parameter Value Source
Neutral Buffer (pH 7.43, 25°C)Half-life (t½)36 minutes
Solid (Powder) at -20°CStability≥ 4 years[1]
Stock Solution in DMSO at -80°CStability1 year[2]
Stock Solution in DMSO at -20°CStability1 month[2][3]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO~5 mg/mL[1][4] to 100 mM[1][4]
DMF~10 mg/mL[1][4]
Ethanol~2 mg/mL[1][4]
DMF:PBS (pH 7.2) (1:2)~0.25 mg/mL[1][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw a single aliquot of the this compound stock solution (from Protocol 1).

  • Immediately before use, dilute the stock solution into the pre-warmed (if required by the experiment) aqueous experimental buffer to the final desired concentration.

  • Mix thoroughly by gentle inversion or vortexing.

  • Use the freshly prepared working solution without delay to minimize degradation.

Visualizations

This compound Degradation Pathway ZM39923 This compound (Active JAK3 Inhibitor) Degradation Neutral Buffer (e.g., pH 7.4, 25°C) t½ = 36 mins ZM39923->Degradation ZM449829 ZM 449829 (Also an Active JAK3 Inhibitor) Degradation->ZM449829

Caption: Degradation of this compound in neutral buffer.

Experimental Workflow for this compound cluster_storage Storage cluster_prep Preparation (Just Before Use) cluster_assay Experiment Solid Solid Compound (-20°C, desiccated) Stock DMSO Stock Solution (-80°C, aliquoted) Solid->Stock Dissolve in Anhydrous DMSO Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Thaw Single Aliquot Assay Immediate Use in Assay Dilute->Assay Add to Experiment

Caption: Recommended workflow for handling this compound.

Troubleshooting Logic for Inconsistent Results Start Inconsistent or Low Activity? CheckFresh Was working solution prepared fresh? Start->CheckFresh CheckStorage Is stock solution stored correctly? CheckFresh->CheckStorage Yes Solution1 Action: Prepare fresh solution immediately before each experiment. CheckFresh->Solution1 No CheckSolubility Was precipitation observed? CheckStorage->CheckSolubility Yes Solution2 Action: Review storage protocols. Use fresh aliquots. CheckStorage->Solution2 No Solution3 Action: Modify dilution protocol. (e.g., sonication, different co-solvent) CheckSolubility->Solution3 Yes End Problem Likely Resolved CheckSolubility->End No Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: ZM39923 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZM39923 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3). It also demonstrates potent inhibition of tissue transglutaminase (TGM2).[1]

Q2: What are the reported IC50 values for this compound against various targets?

The half-maximal inhibitory concentration (IC50) values for this compound vary across different targets. A summary of these values is presented in the table below.

TargetIC50 / pIC50Notes
JAK3pIC50 = 7.1 (equivalent to 79 nM)Primary target.[2][3][4]
Tissue Transglutaminase 2 (TGM2)10 nMPotent inhibitor.[1]
Factor XIIIa25 nMInhibition observed in the absence of DTT.[2][4]
Epidermal Growth Factor Receptor (EGFR)pIC50 = 5.6 (equivalent to 2.5 µM)Weaker inhibition compared to JAK3.
JAK1pIC50 = 4.4 (equivalent to 40 µM)Significantly less potent inhibition.[2][3][5]
Cyclin-dependent kinase 4 (CDK4)pIC50 < 5.0 (equivalent to > 10 µM)Insignificant inhibition.[2][3]

Q3: What is the mechanism of action of this compound?

This compound functions as an inhibitor of JAK3, a key enzyme in the JAK/STAT signaling pathway, which is crucial for cytokine and growth factor signaling.[2][3][5][6][7] By inhibiting JAK3, it can modulate immune responses, cell proliferation, and differentiation. Additionally, it inhibits TGM2, an enzyme involved in protein cross-linking.[8][9]

Q4: Is this compound stable in solution?

No, this compound is known to be unstable in neutral buffer solutions. It breaks down to form ZM449829, which is also an inhibitor of JAK3 and TGM2.[2][4][5] The half-life of this compound in a neutral buffer (pH 7.43) at 25°C is approximately 36 minutes.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Possible Cause 1: Compound Degradation. As mentioned, this compound is unstable in neutral buffers.

    • Troubleshooting Step: Prepare fresh stock solutions in an appropriate solvent like DMSO and make final dilutions in assay media immediately before use. Minimize the time the compound spends in aqueous solutions.

    • Expected Outcome: More consistent and potentially higher potency in your assays.

  • Possible Cause 2: High Intracellular ATP Concentration. For ATP-competitive inhibitors like many kinase inhibitors, high intracellular ATP levels can compete with the inhibitor, leading to a higher apparent IC50 value in cellular assays compared to biochemical assays.

    • Troubleshooting Step: If feasible for your experimental setup, you can perform assays in cells with depleted ATP levels.

    • Expected Outcome: The IC50 value in the cell-based assay should decrease and align more closely with the biochemical IC50.

  • Possible Cause 3: Efflux by Cellular Pumps. The compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell, reducing its intracellular concentration.

    • Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor, such as verapamil.

    • Expected Outcome: An increase in the apparent cellular potency of this compound.

Issue 2: Discrepancy in inhibitory activity against Tissue Transglutaminase 2 (TGM2).

  • Possible Cause: Presence of Reducing Agents. The inhibitory activity of this compound against TGM2 is highly sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT).

    • Troubleshooting Step: Review your assay buffer composition. If DTT or another reducing agent is present, consider if it is essential for your experiment. The inhibitory potency of ZM39923 against TGM2 is significantly reduced in the presence of DTT.[10]

    • Expected Outcome: In the absence of DTT, you should observe potent inhibition of TGM2, with an IC50 in the nanomolar range.[2][4]

Experimental Protocols

Protocol 1: General Workflow for IC50 Determination using a Cell-Based Assay (e.g., MTT Assay)

This protocol provides a general guideline. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

  • Cell Preparation:

    • Culture your target cell line in the appropriate growth medium.

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for the dose-response curve.

    • Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (DMSO at the same concentration as the highest drug concentration) and blank controls (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:port1 1. Ligand Binding JAK JAK Receptor:port3->JAK STAT STAT Receptor:port3->STAT 5. STAT Recruitment JAK->Receptor:port3 JAK->JAK JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. STAT Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation ZM39923 ZM39923 hydrochloride ZM39923->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 9. Gene Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start cell_prep Cell Preparation (Seeding in 96-well plate) start->cell_prep compound_prep Compound Preparation (Serial Dilutions of ZM39923) cell_prep->compound_prep treatment Cell Treatment cell_prep->treatment compound_prep->treatment incubation Incubation (e.g., 24, 48, or 72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (Dose-Response Curve) viability_assay->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized experimental workflow for determining the IC50 value of this compound.

References

Validation & Comparative

A Comparative Guide to Alternative TGM2 Inhibitors to ZM39923 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transglutaminase 2 (TGM2), a multifunctional enzyme, plays a pivotal role in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and fibrotic conditions. ZM39923 hydrochloride is a well-characterized and potent inhibitor of TGM2, but it also exhibits inhibitory activity against Janus kinase 3 (JAK3). This off-target effect necessitates the exploration of alternative and more selective TGM2 inhibitors for both basic research and therapeutic development. This guide provides a comparative overview of prominent alternative TGM2 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of TGM2 Inhibitors

The following table summarizes the quantitative performance of this compound and a selection of its alternatives. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the second-order rate constant (kinact/KI) for irreversible inhibitors.

InhibitorTypeTarget SiteIC50Kik_inact_/K_I_ (M⁻¹min⁻¹)Key Characteristics & Off-Target Effects
This compound Reversible (in absence of Ca²⁺)Thiol-dependent10 nM[1]--Also a potent JAK3 inhibitor (pIC50 = 7.1).[2] Its inhibitory effect on TGM2 is reduced by DTT.[3]
ZM449829 Reversible (in absence of Ca²⁺)Thiol-dependent5 nM[1]--A metabolite of ZM39923, more potent against TGM2. Also inhibits JAK3 (IC50 = 158 nM).[4]
Cystamine (B1669676) IrreversibleAllosteric (promotes Cys370-Cys371 disulfide bond)~2.5 mM[2]-1.2 x 10³A symmetric disulfide that acts via an oxidative mechanism.[5]
LDN27219 Reversible, Slow-bindingGTP-binding site0.6 - 0.8 µM[6][7]--Locks the enzyme in its closed conformation, inhibiting transamidase activity.[6][8]
Tyrphostin 47 -Kinase-relatedµM range[1]--A kinase inhibitor with identified potent TGM2 inhibitory activity.[8]
Vitamin K3 (Menadione) -Thiol-dependentµM range[1]--A 1,4-naphthoquinone (B94277) compound.[1]
JA38 (Inhibitor 35) IrreversiblePeptidomimetic--7.6 x 10⁵A highly efficient irreversible inhibitor.[9]
ERW1041E IrreversibleActive site (acyl-donor substrate competitive)-11 µM[10]-A cell-permeable, active-site directed inhibitor.[10]
ZED1227 (Vilagletistat) Irreversible, CovalentActive site (Cysteine)45 nM[2]--An orally active and specific TG2 inhibitor, in clinical trials for celiac disease.[2][11]
KCC009 --3.91 µM (in H1299 cells)[12]--Induces p53-independent radiosensitization in lung adenocarcinoma cells.[13]

TGM2 Signaling Pathway and Regulation

Transglutaminase 2 is a unique enzyme with dual functions: a calcium-dependent transamidase activity and a GTP-dependent signaling role. Its activity is tightly regulated by the intracellular concentrations of Ca²⁺ and GTP. High levels of GTP maintain TGM2 in a closed, inactive conformation, while an influx of Ca²⁺ induces a conformational change to an open, active state, enabling its cross-linking activity. TGM2 is involved in various signaling pathways that are critical in both physiological and pathological conditions.

TGM2_Signaling_Pathway cluster_regulation TGM2 Regulation cluster_downstream Downstream Signaling Ca2 Ca²⁺ TGM2_inactive TGM2 (Inactive) 'Closed' Conformation Ca2->TGM2_inactive Activates GTP GTP TGM2_active TGM2 (Active) 'Open' Conformation GTP->TGM2_active Inhibits Protein_Crosslinking Protein Cross-linking (ECM stabilization, Aggregate formation) TGM2_active->Protein_Crosslinking Transamidation IL6_JAK_STAT3 IL-6/JAK/STAT3 Pathway TGM2_active->IL6_JAK_STAT3 Activates TGF_beta TGF-β Signaling TGM2_active->TGF_beta Activates NF_kB NF-κB Pathway TGM2_active->NF_kB Activates TGM2_GTPase G-protein Signaling TGM2_active->TGM2_GTPase GTPase Activity Cell_Adhesion_Migration Cell Adhesion & Migration Protein_Crosslinking->Cell_Adhesion_Migration Promotes Proliferation_Survival Cell Proliferation & Survival IL6_JAK_STAT3->Proliferation_Survival Promotes Fibrosis Fibrosis TGF_beta->Fibrosis Promotes Inflammation_Survival Inflammation & Survival NF_kB->Inflammation_Survival Promotes Other_Pathways Other Signaling Pathways TGM2_GTPase->Other_Pathways Modulates

Caption: TGM2 signaling is regulated by Ca²⁺ and GTP, influencing downstream pathways.

Experimental Protocols

Accurate assessment of TGM2 inhibitory activity is crucial for the development of novel therapeutics. Below are detailed methodologies for common in vitro assays used to quantify TGM2 activity.

Colorimetric Assay for TGM2 Activity

This assay measures the incorporation of a primary amine into a protein substrate, which is a hallmark of TGM2's transamidase activity.

Principle: TGM2 catalyzes the covalent linkage of a biotinylated peptide (e.g., Biotin-pepT26) to a secondary amine substrate coated on a microplate well. The amount of incorporated biotin (B1667282) is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate like tetramethylbenzidine (TMB). The resulting color intensity is directly proportional to the TGM2 activity.

Protocol:

  • Plate Preparation: Use a microtiter plate pre-coated with an amine-donor substrate (e.g., spermine).

  • Reaction Mixture: Prepare a reaction mixture containing a biotinylated amine-acceptor peptide (e.g., Biotin-pepT26), CaCl₂, and dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme and Inhibitor Addition: Add the purified TGM2 enzyme and the test inhibitor at various concentrations to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate and incubate. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with an acidic solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fluorescent Assay for TGM2 Activity

This method offers a more sensitive and continuous measurement of TGM2 activity.

Principle: This assay utilizes the incorporation of a fluorescently labeled primary amine, such as monodansylcadaverine, into a glutamine-containing substrate like N,N-dimethylcasein. The covalent attachment of the fluorescent probe to the protein results in a change in its fluorescence properties (e.g., increased fluorescence intensity or polarization), which can be monitored in real-time.

Protocol:

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), CaCl₂, DTT, a glutamine-containing substrate (e.g., N,N-dimethylcasein), and a fluorescent amine probe (e.g., monodansylcadaverine).

  • Inhibitor Addition: Add the test inhibitor at various concentrations.

  • Initiation of Reaction: Add the purified TGM2 enzyme to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity or fluorescence polarization over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the colorimetric assay.

Experimental Workflow for TGM2 Inhibitor Screening

The following diagram illustrates a general workflow for the screening and characterization of novel TGM2 inhibitors.

TGM2_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID IC50_Determination IC50 Determination (Dose-Response) Hit_ID->IC50_Determination Mechanism_Study Mechanism of Action Study (Reversibility, Kinetics) IC50_Determination->Mechanism_Study Cell_Permeability Cell Permeability Assay Mechanism_Study->Cell_Permeability Lead Compound Selection Target_Engagement Target Engagement Assay Cell_Permeability->Target_Engagement Functional_Assays Functional Assays (Migration, Proliferation, Apoptosis) Target_Engagement->Functional_Assays Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Functional_Assays->Pharmacokinetics Candidate Selection Efficacy_Models Efficacy in Disease Models (Cancer, Neurodegeneration, Fibrosis) Pharmacokinetics->Efficacy_Models Toxicity_Study Toxicity Assessment Efficacy_Models->Toxicity_Study

Caption: A typical workflow for the discovery and development of TGM2 inhibitors.

In Vivo Applications and Preclinical Models

The therapeutic potential of TGM2 inhibitors has been investigated in a range of preclinical animal models for various diseases.

  • Cancer: TGM2 is often overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[4][14] In vivo studies have demonstrated that TGM2 inhibitors can suppress tumor growth and enhance the efficacy of chemotherapy in xenograft models of glioblastoma, pancreatic cancer, and breast cancer.[15][16][17] For example, the inhibitor KCC009 has been shown to sensitize orthotopic glioblastomas to chemotherapy in mice.[18]

  • Neurodegenerative Diseases: TGM2-mediated protein cross-linking contributes to the formation of insoluble protein aggregates, a hallmark of several neurodegenerative disorders like Huntington's and Parkinson's disease.[16] In mouse models of Huntington's disease, inhibitors such as cystamine have been shown to be neuroprotective.[2]

  • Fibrosis: TGM2 plays a crucial role in the excessive deposition of extracellular matrix characteristic of fibrotic diseases. In animal models of cardiac and pulmonary fibrosis, TGM2 inhibitors have been shown to attenuate fibrosis and improve organ function.[19][20][21] For instance, a selective small-molecule inhibitor, 1-155, significantly reduced infarct size and post-infarct remodeling in a mouse model of myocardial infarction.[19][22]

References

Validating ZM39923 Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ZM39923 hydrochloride, a dual inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines experimental strategies, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols for key validation assays.

Introduction to this compound

This compound is a potent inhibitor of JAK3 with a pIC50 of 7.1 and also demonstrates significant inhibitory activity against TGM2 with an IC50 of 10 nM in enzymatic assays.[1] It is important to note that ZM39923 is a prodrug that breaks down in neutral buffer to its active metabolite, ZM449829, which exhibits similar inhibitory profiles.[2][3] The compound shows weaker effects on other kinases such as EGFR and JAK1. Validating the engagement of this compound with its primary targets, JAK3 and TGM2, in a cellular context is essential to correlate its biochemical potency with cellular and physiological effects.

Comparative Analysis of Inhibitors

To provide a context for the utility of this compound, this section compares its cellular potency with other known inhibitors of JAK3 and TGM2.

JAK3 Inhibitors: Cellular Potency
InhibitorTarget(s)Cell-Based AssayCellular IC50Reference
This compound JAK3 , TGM2Inhibition of CCL19-induced JAK3 phosphorylationNot explicitly quantified, but shown to block phosphorylation[1]
Tofacitinib (CP-690,550)JAK1, JAK3 > JAK2IL-2-induced STAT5 phosphorylation in human PBMCs31 nM[4]
PF-956980JAK3IL-4-induced STAT6 phosphorylation in CLL cellsBlocks phosphorylation; reverses IL-4-induced drug resistance[5]
RB1JAK3IL-2-induced STAT5 phosphorylation in human PBMCs105 nM[4]
TGM2 Inhibitors: Cellular Potency
InhibitorTarget(s)Cell-Based AssayCellular IC50Reference
This compound TGM2, JAK3Not explicitly reported in a cellular TGM2 activity assayEnzymatic IC50 is 10 nM[1]
Tyrphostin AG-490JAK3, other tyrosine kinasesIL-2-induced T cell proliferationDose-dependent inhibition[6]
Vitamin K3 (Menadione)TGM2 (and other targets)Inhibition of ABCG2-mediated efflux~20.25 µM (for ABCG2 inhibition)[7]

Visualizing Target Engagement Strategies

The following diagrams illustrate the key signaling pathways and experimental workflows for validating this compound target engagement.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Dimerization & Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription ZM39923 ZM39923 ZM39923->JAK3 Inhibition

Caption: JAK3 signaling pathway and the inhibitory action of ZM39923.

TGM2_Activity_Workflow Cells Cells Treatment Treat with ZM39923 or vehicle Cells->Treatment Lysis Cell Lysis Treatment->Lysis Assay TGM2 Activity Assay (e.g., 5-biotinamidopentylamine incorporation) Lysis->Assay Detection Western Blot for Biotin or Colorimetric/Fluorometric readout Assay->Detection Analysis Quantify TGM2 Activity Detection->Analysis

Caption: Workflow for assessing TGM2 activity in cells.

CETSA_Workflow Cells Cells Treatment Treat with ZM39923 or vehicle Cells->Treatment Heating Heat at various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble from precipitated proteins Lysis->Centrifugation Detection Western Blot for JAK3 or TGM2 Centrifugation->Detection Analysis Quantify soluble protein and determine Tm shift Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate this compound target engagement in cells.

Western Blot for JAK3-STAT5 Signaling

This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT5, a downstream target of JAK3, in response to cytokine stimulation.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), CTLL-2, or D10 cells) in appropriate media.

  • Starve cells of serum or cytokines for 4-6 hours prior to the experiment to reduce basal signaling.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with a relevant cytokine, such as Interleukin-2 (IL-2) (e.g., 100 ng/mL), for 15-30 minutes at 37°C to activate the JAK3-STAT5 pathway.[8]

b. Cell Lysis and Protein Quantification:

  • After stimulation, immediately place the cells on ice and wash once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-STAT5 (e.g., Tyr694) overnight at 4°C.[9]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In-Cell TGM2 Activity Assay

This assay measures the transamidase activity of TGM2 within cells by monitoring the incorporation of a biotin-labeled amine substrate.[10]

a. Cell Culture and Treatment:

  • Culture cells known to express TGM2 (e.g., HeLa cells or various cancer cell lines).

  • Treat the cells with different concentrations of this compound or a vehicle control for a predetermined time (e.g., 2-4 hours).

  • In the final hour of treatment, add 5-biotinamidopentylamine to the culture medium at a final concentration of 1 mM.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Determine the protein concentration of the lysates.

c. Detection of Biotinylated Proteins:

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate the membrane with HRP-conjugated streptavidin (1:5000 dilution) for 1 hour at room temperature to detect biotinylated proteins.

  • Wash the membrane extensively with TBST.

  • Detect the signal using an ECL substrate.

  • Stain the membrane with Coomassie Blue or re-probe for a loading control to confirm equal protein loading.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[11][12]

a. Cell Treatment and Heating:

  • Culture cells and treat with this compound or a vehicle control for 1-2 hours.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[11]

b. Cell Lysis and Separation of Soluble Proteins:

  • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

c. Detection and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble JAK3 or TGM2 in each sample by Western blotting as described in Protocol 1.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and ZM39923-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

Validating the target engagement of this compound in a cellular context is crucial for interpreting its biological effects. This guide provides a framework for researchers to design and execute experiments to confirm the interaction of this compound with its primary targets, JAK3 and TGM2. By employing a combination of methods, such as Western blotting to probe downstream signaling pathways and CETSA for direct binding confirmation, researchers can confidently establish a link between target engagement and cellular phenotype. The provided comparative data and detailed protocols serve as a valuable resource for the robust evaluation of this compound and other kinase or transglutaminase inhibitors.

References

Cross-Validation of ZM39923 Hydrochloride Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor ZM39923 hydrochloride and the gene-silencing tool, small interfering RNA (siRNA), in the context of target validation and elucidation of cellular signaling pathways. By examining their mechanisms of action and effects on cellular processes, this document serves as a resource for cross-validating experimental findings and understanding the specificity of this compound.

This compound is a potent small molecule inhibitor primarily targeting Janus kinase 3 (JAK3), a key enzyme in the JAK/STAT signaling pathway that regulates immune cell function.[1][2] It also exhibits inhibitory activity against tissue transglutaminase 2 (TGM2), an enzyme involved in protein cross-linking and cell adhesion.[1] In contrast, siRNA offers a highly specific approach to target validation by silencing the expression of a single gene at the mRNA level, thereby allowing for a direct assessment of the target's role in a given biological process.

Signaling Pathways and Experimental Workflow

The primary signaling cascade affected by this compound is the JAK/STAT pathway, initiated by cytokine receptor activation. Upon cytokine binding, JAKs, including JAK3, become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[3][4] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, proliferation, and survival.[3][4] this compound, by inhibiting JAK3, blocks this phosphorylation cascade.[1]

TGM2, the secondary target of this compound, is involved in various cellular processes, including cell migration and apoptosis, through its protein cross-linking activity.

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for comparing the effects of this compound and siRNA.

G cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates ZM39923 ZM39923 HCl ZM39923->JAK3 Inhibits siRNA_JAK3 JAK3 siRNA siRNA_JAK3->JAK3 Silences

Figure 1: JAK/STAT Signaling Pathway Inhibition.

G cluster_0 Treatment cluster_1 Analysis start Cell Culture (e.g., Cancer Cell Line) ZM39923 Treat with ZM39923 HCl start->ZM39923 siRNA Transfect with JAK3 or TGM2 siRNA start->siRNA Control Control (Vehicle/Scrambled siRNA) start->Control WB Western Blot (pSTAT, JAK3, TGM2) ZM39923->WB Pheno_Assay Phenotypic Assays (Migration, Apoptosis, Proliferation) ZM39923->Pheno_Assay siRNA->WB qPCR qPCR (JAK3, TGM2 mRNA) siRNA->qPCR siRNA->Pheno_Assay Control->WB Control->qPCR Control->Pheno_Assay end Comparative Data Analysis WB->end qPCR->end Pheno_Assay->end

Figure 2: Experimental Workflow for Cross-Validation.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and siRNA targeting JAK3 and TGM2 on various cellular parameters.

Table 1: Effect on Target Expression and Activity

Treatment Target Assay Cell Line Effect Reference
ZM39923 HClJAK3In vitro kinase assay-pIC50 = 7.1[1]
ZM39923 HClTGM2In vitro enzyme assay-IC50 = 10 nM[1]
JAK3 siRNAJAK3Western BlotA549, H1795Significant reduction in protein levels[5]
JAK3 siRNAJAK3qPCRHuman primary T cellsSignificant reduction in mRNA levels[6]
TGM2 siRNATGM2Western BlotSuit2-007Significant reduction in protein levels[7]
TGM2 siRNATGM2qPCRMeningioma cells>80% reduction in mRNA with 5 nM siRNA[8]

Table 2: Phenotypic Effects

Treatment Phenotype Assay Cell Line Effect Reference
ZM39923 HClMigration/InvasionWound closure/TranswellPCI-37BSignificant inhibition[1]
JAK3 siRNACell ProliferationCell countingA549, H1795Significant reduction[5]
JAK3 siRNASTAT3 PhosphorylationWestern BlotA549, H1795Reduction in pSTAT3 levels[5]
JAK3 siRNACytokine SecretionELISAHuman CD4+ T cellsInhibition of IL-17A and IL-17F[9]
TGM2 siRNAApoptosisTUNEL assayMeningioma cellsIncreased apoptosis[8]
TGM2 siRNAMigrationWound healing assayBone marrow stromal cellsSignificant inhibition[10]
TGM2 siRNAApoptosisAnnexin V/PI stainingT-cell lymphoma cellsIncreased apoptosis[11]

Experimental Protocols

siRNA Transfection
  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute the specific siRNA (e.g., targeting JAK3 or TGM2) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Incubation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours, depending on the experimental endpoint.

  • Validation of Knockdown: Assess the reduction in target mRNA and protein levels using qPCR and Western blotting, respectively.

Cell Migration Assay (Wound Healing)
  • Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing either this compound, the vehicle control, or after siRNA transfection.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the wound area at each time point to quantify the rate of cell migration and wound closure.[12][13]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with this compound, the vehicle control, or transfect with specific or control siRNA for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14][15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Conclusion

References

A Head-to-Head Comparison of ZM39923 Hydrochloride and WHI-P131 for JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small molecule inhibitors of Janus kinase 3 (JAK3): ZM39923 hydrochloride and WHI-P131. We will delve into their inhibitory profiles, selectivity, and the experimental methodologies used to characterize them, presenting quantitative data in accessible formats and visualizing key biological and experimental processes.

Introduction to JAK3 Inhibition

Janus kinase 3 (JAK3) is a cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells. It plays a critical role in cytokine signaling, which is essential for the development, proliferation, and differentiation of lymphocytes.[1][2] The JAK/STAT signaling pathway, where JAK3 is a key component, transmits signals from cytokine receptors on the cell surface to the nucleus, culminating in the regulation of gene transcription.[3] Given its crucial role in immune cell function, JAK3 has emerged as a significant therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies. Both ZM39923 and WHI-P131 are ATP-competitive inhibitors designed to block the kinase activity of JAK3, thereby disrupting downstream signaling cascades.

Quantitative Comparison of Inhibitory Activity

The potency and selectivity of a kinase inhibitor are paramount for its utility as a research tool or therapeutic agent. The following tables summarize the in vitro inhibitory activities of this compound and WHI-P131 against their primary target, JAK3, and a panel of other kinases.

Table 1: Inhibitory Potency against JAK3

CompoundTargetpIC50IC50Species
This compound JAK37.1~79 nMNot Specified
WHI-P131 JAK3Not Reported9.1 µMHuman
Not Reported78 µMMouse

Note: The pIC50 of 7.1 for ZM39923 corresponds to an IC50 of approximately 79 nM.[4][5][6][7] It is important to note that ZM39923 is a prodrug that converts to the active inhibitor, ZM449829, in neutral buffer.[2][6][8] The IC50 values for WHI-P131 show a significant difference between the human and mouse enzymes.[9]

Table 2: Kinase Selectivity Profile

CompoundOff-Target KinasepIC50IC50 (µM)
This compound EGFR5.62.4
JAK14.440
CDK4< 5.0> 10
Lck< 5.0> 10
WHI-P131 JAK1Not Reported> 350
JAK2Not Reported> 350
SYKNot Reported> 350
BTKNot Reported> 350
LYNNot Reported> 350

Data compiled from multiple sources.[4][5][6][10][11]

From the data, this compound emerges as a significantly more potent inhibitor of JAK3 than WHI-P131. However, ZM39923 also demonstrates potent off-target activity against tissue transglutaminase (TGM2) with an IC50 of 10 nM.[4][12] In contrast, WHI-P131 exhibits remarkable selectivity for JAK3, showing no significant inhibition of other tested kinases, including the closely related JAK1 and JAK2, even at high concentrations.[10][11]

The JAK/STAT Signaling Pathway

Both inhibitors target JAK3, a critical node in the JAK/STAT signaling pathway. The diagram below illustrates the canonical pathway and the point of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK3_P P-JAK3 STAT STAT JAK3_P->STAT Phosphorylates JAK3->JAK3_P Autophosphorylation STAT_P P-STAT Dimer P-STAT Dimer STAT_P->Dimer Dimerizes Transcription Gene Transcription Dimer->Transcription Translocates & Activates Inhibitor ZM39923 or WHI-P131 Inhibitor->JAK3 Inhibits

The JAK/STAT signaling pathway inhibited by ZM39923 and WHI-P131.

Experimental Protocols

The characterization of these inhibitors relies on robust experimental methods. Below are detailed protocols for key assays used to determine their efficacy and selectivity.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the concentration of ZM39923 or WHI-P131 required to inhibit 50% of JAK3 kinase activity.

Materials:

  • Recombinant human JAK3 enzyme.

  • Specific peptide substrate for JAK3.

  • ATP (Adenosine triphosphate), often radiolabeled with ³²P or ³³P.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds (ZM39923 or WHI-P131) dissolved in DMSO at various concentrations.

  • 96-well filter plates or phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. To each well, add the kinase assay buffer, the specific peptide substrate, and the recombinant JAK3 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the paper/filters multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Analysis for STAT Phosphorylation

This protocol is used to assess the inhibitor's effect on the JAK3 signaling pathway within a cellular context.

Objective: To determine if ZM39923 or WHI-P131 can block cytokine-induced phosphorylation of STAT proteins in a JAK3-dependent cell line (e.g., KARPAS 299).[11]

Materials:

  • JAK3-expressing cell line (e.g., KARPAS 299).

  • Cell culture medium and supplements.

  • Cytokine stimulant (e.g., IL-2).

  • Test compounds (ZM39923 or WHI-P131) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-Actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells to the desired density. Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for a specified time (e.g., 1 hour).[11]

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce JAK3-STAT signaling. Include an unstimulated control.

  • Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-Actin.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating a kinase inhibitor like ZM39923 or WHI-P131.

Experimental_Workflow A Primary Screen (In Vitro Kinase Assay) B Determine IC50 (Dose-Response Curve) A->B C Selectivity Profiling (Panel of Kinases) B->C D Cell-Based Assays (e.g., Western Blot for p-STAT) C->D E Functional Assays (Proliferation, Apoptosis) D->E F In Vivo Studies (Animal Models) E->F G Candidate Validation F->G

A typical workflow for kinase inhibitor validation.

Summary and Conclusion

Both this compound and WHI-P131 are valuable tools for studying JAK3 function, but they possess distinct profiles that make them suitable for different research applications.

  • This compound is a highly potent inhibitor of JAK3. Its primary drawback is its significant off-target inhibition of tissue transglutaminase (TGM2) and its nature as a prodrug, which requires careful consideration in experimental design, particularly regarding incubation times in aqueous buffers.[2][4][6][8] Its potency makes it suitable for applications where near-complete inhibition of JAK3 is desired, provided the potential effects of TGM2 inhibition are accounted for.

  • WHI-P131 is a less potent but highly selective JAK3 inhibitor.[10][11] Its lack of activity against other JAK family members and other tested kinases makes it an excellent tool for specifically interrogating the role of JAK3 in cellular signaling, minimizing the risk of confounding off-target effects.[10][11] It has been shown to induce apoptosis in JAK3-expressing leukemia cells and has demonstrated anti-inflammatory and immunomodulatory effects in various models.[10][13][14]

Recommendation:

For researchers aiming to specifically dissect the biological functions of JAK3 with minimal interference from other kinase pathways, WHI-P131 is the superior choice due to its high selectivity. For applications requiring high potency, and where the off-target effects on TGM2 can be controlled for or are not a concern, This compound may be considered. In all cases, researchers should be mindful of the specific IC50 values relevant to the species (human vs. mouse) being studied.

References

Assessing the Specificity of ZM39923 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides an objective comparison of ZM39923 hydrochloride's specificity against its primary targets, Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2), and evaluates its performance against alternative inhibitors. The information presented herein is supported by experimental data to aid in the selection of the most appropriate research tools.

This compound is a dual-specificity inhibitor, demonstrating potent inhibition of both the tyrosine kinase JAK3 and the protein cross-linking enzyme TGM2.[1][2] This dual activity necessitates careful consideration of its application in experimental setting to avoid confounding results. A critical aspect of this compound is its nature as a prodrug; in neutral buffer solutions, it degrades to the active metabolite ZM449829, which also exhibits inhibitory activity against both JAK3 and TGM2.[2]

Comparative Inhibitory Activity: this compound vs. Alternatives

To contextualize the specificity of this compound, its inhibitory potency is compared with that of other commonly used inhibitors for both JAK3 and TGM2. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the negative logarithm of the IC50 (pIC50) values, providing a quantitative basis for comparison.

JAK3 Inhibition Profile

This compound is a potent inhibitor of JAK3. However, its selectivity over other JAK family members and kinases varies. The following table compares its activity with other notable JAK inhibitors.

CompoundJAK3 InhibitionJAK1 InhibitionJAK2 InhibitionEGFR InhibitionCDK4 InhibitionData Source(s)
This compound pIC50: 7.1pIC50: 4.4No activitypIC50: 5.6pIC50: < 5.0[1]
TofacitinibIC50: 1 nMIC50: 112 nMIC50: 20 nM--[3]
RitlecitinibIC50: 33.1 nMIC50: >10,000 nMIC50: >10,000 nM--[4]
Decernotinib (VX-509)Ki: 2.5 nM>4-fold selective vs. JAK1>4-fold selective vs. JAK2--[5]

Note: IC50, Ki, and pIC50 values are dependent on assay conditions and should be considered as relative indicators of potency.

TGM2 Inhibition Profile

This compound is also a highly potent inhibitor of TGM2. Its performance in this regard is compared with other known TGM2 inhibitors in the table below.

CompoundTGM2 Inhibition (IC50)Data Source(s)
This compound 10 nM[2]
ZM449829 (metabolite)5 nM[2]
CystamineOrally active inhibitor[2]
Tyrphostin 47µM range[2]
Vitamin K3µM range[2]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation Inhibitor ZM39923 HCl Inhibitor->JAK3 Inhibition

Figure 1: Simplified JAK/STAT Signaling Pathway Inhibition by ZM39923 HCl.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of ZM39923 HCl C Add inhibitor, enzyme, and substrate/ATP to microplate wells A->C B Prepare enzyme (JAK3 or TGM2), substrate, and ATP solution B->C D Incubate at controlled temperature for a defined period C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Plot % inhibition vs. log[inhibitor] F->G H Fit data to a sigmoidal curve to determine IC50 G->H

Figure 2: General Experimental Workflow for IC50 Determination.

Experimental Methodologies

The following are detailed protocols for the in vitro determination of inhibitor potency against JAK3 and TGM2, which are foundational for generating the comparative data presented.

In Vitro JAK3 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to JAK3 activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for JAK3.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]

In Vitro TGM2 Activity Assay (Colorimetric)

This assay measures the cross-linking activity of TGM2 by detecting the incorporation of a primary amine into a glutamine-containing substrate.

Materials:

  • Recombinant human TGM2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 2 mM DTT)

  • Substrate (e.g., N,N-dimethylcasein)

  • Amine donor (e.g., biotin-pentylamine)

  • This compound and other test inhibitors

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the test compounds to the wells of a 96-well plate.

    • Add the TGM2 enzyme, N,N-dimethylcasein, and biotin-pentylamine to the wells.

  • Enzyme Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cross-linking reaction to occur.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated product.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate (TMB) and incubate until a color develops.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the TGM2 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of both JAK3 and TGM2. Its dual specificity should be a key consideration in experimental design and data interpretation. For studies requiring highly selective inhibition of JAK3, alternatives such as Ritlecitinib may be more suitable due to their superior selectivity profiles. For potent TGM2 inhibition, this compound and its active metabolite, ZM449829, are among the most potent inhibitors identified. Researchers should carefully consider the specific goals of their study and the potential for off-target effects when selecting an inhibitor. The provided experimental protocols offer a framework for independently verifying and comparing the potency and selectivity of these compounds in their own laboratory settings.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ZM39923 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of ZM39923 Hydrochloride.

This document provides critical safety and logistical information for the laboratory use of this compound, a potent inhibitor of Janus kinase 3 (JAK3). Adherence to these guidelines is essential to ensure personal safety and experimental integrity.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the mandatory use of the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can lead to irritation.[1]
Respiratory Protection A NIOSH-approved respirator.Necessary if working outside a fume hood or with the powdered form to prevent respiratory tract irritation.[1][3]
Protective Clothing A lab coat.Provides a barrier against contamination of personal clothing.
Hazard Summary and First Aid
HazardGHS ClassificationFirst Aid Measures
Oral Toxicity Acute toxicity, Oral (Category 4)[1][2]If swallowed, call a poison center or doctor immediately. Rinse mouth.[2]
Skin Irritation Skin irritation (Category 2)[1]Immediately wash with soap and water and rinse thoroughly. Remove contaminated clothing.[1]
Eye Irritation Eye irritation (Category 2A)[1]Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1]
Respiratory Irritation Specific target organ toxicity (single exposure) (Category 3)[1]Move person to fresh air. If breathing is difficult, seek medical attention.
Aquatic Hazard Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2]Avoid release to the environment.[2]

Operational Plans: From Receipt to Disposal

A systematic workflow ensures both safety and the quality of experimental results.

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_disposal Waste Management receiving Receiving storage Storage at -20°C receiving->storage stock_prep Prepare Stock Solution (e.g., in DMSO) storage->stock_prep working_prep Prepare Working Solutions stock_prep->working_prep in_vitro_assay In Vitro Kinase Assay working_prep->in_vitro_assay decontamination Decontaminate Glassware in_vitro_assay->decontamination waste_collection Collect Waste in_vitro_assay->waste_collection decontamination->waste_collection neutralization Neutralize Acidic Waste waste_collection->neutralization disposal Dispose via Approved Channels neutralization->disposal G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 Activates stat STAT jak3->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus gene_transcription Gene Transcription dna->gene_transcription inhibitor ZM39923 HCl inhibitor->jak3 Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM39923 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ZM39923 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。